Dicyclomine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUTKGFNZGFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-92-5 (hydrochloride) | |
| Record name | Dicyclomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022926 | |
| Record name | Dicyclomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |
| Record name | DICYCLOMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-19-0, 67-92-5 | |
| Record name | Dicyclomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Di-syntramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicycloverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICYCLOMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclomine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-166 | |
| Record name | Dicyclomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dicyclomine's Mechanism of Action on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclomine is a therapeutic agent widely utilized for the management of intestinal smooth muscle spasms, particularly in conditions such as irritable bowel syndrome (IBS). Its efficacy stems from a dual mechanism of action: a competitive antagonism of muscarinic acetylcholine receptors and a direct musculotropic relaxant effect on smooth muscle cells. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Introduction
Smooth muscle contractility in the gastrointestinal tract is predominantly regulated by the parasympathetic nervous system, with acetylcholine (ACh) as the primary neurotransmitter. ACh mediates its effects through muscarinic receptors, leading to muscle contraction and increased motility. This compound exerts its antispasmodic effect by interfering with these physiological processes through two distinct and synergistic mechanisms.[1][2][3] This guide will dissect these mechanisms, presenting the available quantitative data for this compound's receptor affinity and its direct effects on smooth muscle.
Anticholinergic Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of ACh.[1][2] This antagonism is not uniform across all muscarinic receptor subtypes; this compound exhibits a degree of selectivity, which contributes to its therapeutic profile.
Muscarinic Receptor Subtypes in Smooth Muscle
The primary muscarinic receptor subtypes involved in gastrointestinal smooth muscle contraction are the M2 and M3 receptors. While M3 receptors are directly coupled to the contractile machinery, M2 receptors play a modulatory role. This compound has been shown to antagonize M1, M2, and M3 receptors.
Quantitative Analysis of Muscarinic Receptor Antagonism
The affinity of this compound for muscarinic receptors has been quantified in various studies, primarily through radioligand binding assays and functional experiments on isolated tissues. The data consistently demonstrates a higher affinity for M1 receptors compared to M2 receptors.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| M1 | pA2 | 9.13 | Guinea-pig ileum (neuronal) | |
| IC50 | 3.7-14 nM | Cortical membranes | ||
| M2 | pA2 | 7.21 (postjunctional) | Guinea-pig ileum | |
| pA2 | 7.61 (prejunctional) | Guinea-pig ileum | ||
| M3 | - | Antagonist | Humans |
Note: Specific Ki or pA2 values for M3 receptors are not consistently reported in the reviewed literature, though its antagonist activity is acknowledged.
Direct Musculotropic Relaxant Effect
Beyond its anticholinergic properties, this compound exerts a direct relaxant effect on smooth muscle, independent of nerve stimulation or muscarinic receptor blockade. This is evidenced by its ability to antagonize contractions induced by various spasmogens that do not act through muscarinic receptors.
Antagonism of Non-Muscarinic Spasmogens
In vitro studies on isolated guinea pig ileum have demonstrated that this compound can inhibit spasms induced by:
-
Bradykinin: A potent inflammatory mediator that causes smooth muscle contraction.
-
Histamine: Acts on H1 receptors to induce smooth muscle contraction.
-
Barium Chloride: Directly depolarizes the smooth muscle cell membrane, causing calcium influx and contraction.
Potential Mechanism: Calcium Channel Blockade
The direct musculotropic effect of this compound may be, in part, attributable to its ability to interfere with calcium influx into smooth muscle cells. Some studies suggest that this compound can act as a calcium channel blocker. In potassium-depolarized rabbit detrusor muscle, this compound antagonized calcium-induced contractions in a noncompetitive manner with a pD2' of 4.89. However, comprehensive quantitative data, such as IC50 values for specific calcium channel subtypes, are not extensively documented.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention by this compound.
Caption: Acetylcholine M3 Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: Acetylcholine M2 Receptor Signaling Pathway Modulating Smooth Muscle Tone.
Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol outlines the methodology for assessing the effect of this compound on agonist-induced contractions of isolated guinea pig ileum.
5.1.1. Materials and Reagents
-
Guinea pig ileum
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine, histamine, bradykinin, barium chloride stock solutions
-
This compound hydrochloride stock solution
-
Isolated tissue bath system with force-displacement transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
5.1.2. Procedure
-
Tissue Preparation: Euthanize a guinea pig via an approved method. Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution. Gently flush the lumen to remove contents and cut the ileum into segments of 2-3 cm.
-
Tissue Mounting: Suspend each ileum segment in a tissue bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes of fresh Tyrode's solution every 15 minutes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine). Add increasing concentrations of the agonist to the tissue bath and record the resulting contraction until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., competitive) and to calculate parameters such as the pA2 value.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors expressed in a cell line or tissue homogenate.
5.2.1. Materials and Reagents
-
Cell membranes or tissue homogenates expressing muscarinic receptors
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound hydrochloride
-
Non-specific binding agent (e.g., atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
5.2.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.1-1 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound's efficacy as an antispasmodic agent is rooted in its dual mechanism of action. Its well-characterized anticholinergic properties, with a notable affinity for muscarinic receptors, effectively reduce the contractile stimulus of acetylcholine on gastrointestinal smooth muscle. This is complemented by a direct musculotropic relaxant effect, which provides an additional layer of spasmolytic activity independent of cholinergic pathways. The combination of these two mechanisms makes this compound a valuable therapeutic option for the symptomatic relief of intestinal hypermotility and spasms. Further research to elucidate the precise molecular targets of its direct muscle relaxant effects and to obtain more comprehensive quantitative data on its interaction with M3 receptors and calcium channels will provide a more complete understanding of this versatile therapeutic agent.
References
Dicyclomine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclomine hydrochloride is a synthetic tertiary amine with antimuscarinic and antispasmodic properties.[1] It is widely utilized in the pharmaceutical industry for the treatment of intestinal hypermotility and irritable bowel syndrome (IBS).[2][3] Its therapeutic effect is primarily achieved by relaxing smooth muscle spasms in the gastrointestinal tract.[1][4] This technical guide provides an in-depth overview of the chemical properties and structural elucidation of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action.
Chemical and Physical Properties
This compound hydrochloride is a fine, white, crystalline, and practically odorless powder with a bitter taste. The following table summarizes its key chemical and physical properties.
| Property | Value | References |
| IUPAC Name | 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |
| CAS Number | 67-92-5 | |
| Chemical Formula | C₁₉H₃₆ClNO₂ | |
| Molecular Weight | 345.95 g/mol | |
| Melting Point | 164-166 °C | |
| Solubility | Soluble in water, freely soluble in alcohol and chloroform, and very slightly soluble in ether. | |
| pKa (Strongest Basic) | 8.96 | No specific citation found |
| LogP | 5.5 |
Structural Elucidation
The structural confirmation of this compound hydrochloride is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the this compound hydrochloride molecule. The spectrum exhibits characteristic absorption bands corresponding to the various bonds within the structure. Key absorptions include those for the C=O stretch of the ester group, C-O stretching, and the C-N stretching of the tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum shows distinct signals for the protons in the diethylamino group, the ethyl ester chain, and the two cyclohexyl rings. The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments, confirming the presence of the ester carbonyl, the carbons of the cyclohexyl rings, and the ethylamino side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound hydrochloride. Under electron ionization, the molecule fragments in a predictable manner, providing further confirmation of its structure. The molecular ion peak corresponding to the hydrochloride salt is observed, along with characteristic fragment ions.
Experimental Protocols
The following are detailed methodologies for the determination of the key chemical properties and for the structural elucidation of this compound hydrochloride.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound hydrochloride.
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
Procedure:
-
Ensure the this compound hydrochloride sample is finely powdered and completely dry.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a medium rate to approximately 20°C below the expected melting point (around 144-146°C).
-
Decrease the heating rate to approximately 1-2°C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound hydrochloride in various solvents.
Apparatus: Stoppered flasks or vials, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, chloroform, ether) in a stoppered flask.
-
Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filter the sample using a suitable syringe filter.
-
Quantify the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.
-
The determined concentration represents the equilibrium solubility of this compound hydrochloride in that solvent at the specified temperature.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity and quantify the concentration of this compound hydrochloride.
Apparatus: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), autosampler, data acquisition software.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for this compound hydrochloride analysis is a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.9) in a ratio of 70:30 (v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Dissolve a known amount of the this compound hydrochloride sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Buffer (pH 5.9) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 218 nm
-
Injection Volume: 25 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for this compound hydrochloride is typically around 4.4 minutes under these conditions.
-
Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve.
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound hydrochloride for functional group identification.
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered this compound hydrochloride sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of this compound hydrochloride for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or introduce it via an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum for further structural confirmation.
Mechanism of Action: Anticholinergic Signaling Pathway
This compound hydrochloride exerts its therapeutic effect primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, located on smooth muscle cells of the gastrointestinal tract. By blocking the binding of the neurotransmitter acetylcholine (ACh), this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.
References
Dicyclomine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclomine, an antispasmodic and anticholinergic agent, is primarily utilized for the management of irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors, thereby relaxing smooth muscle.[1] This technical guide provides an in-depth analysis of this compound's interaction with the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation: this compound's Muscarinic Receptor Affinity Profile
This compound exhibits a notable selectivity for the M1 muscarinic receptor subtype. This preference has been quantified through various binding and functional assays. The following tables summarize the available quantitative data on this compound's affinity (Ki) and functional antagonism (pA2) at the different muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Cloned Human Muscarinic Receptors Expressed in CHO-K1 Cells
| Receptor Subtype | Ki (nM) |
| M1 | 15 |
| M2 | 140 |
| M3 | 88 |
| M4 | 88 |
| M5 | 110 |
Data extracted from Buckley et al. (1989). This study utilized [3H]N-methylscopolamine as the radioligand in competition binding assays with membranes from CHO-K1 cells stably expressing each of the five human muscarinic receptor subtypes.
Table 2: Functional Antagonism (pA2) of this compound at Muscarinic Receptors
| Receptor Subtype | Tissue/Preparation | pA2 Value |
| M1 | Guinea-Pig Ileum (Neuronal) | 9.13 |
| M2 | Guinea-Pig Ileum (Prejunctional) | 7.61 |
| M2 | Guinea-Pig Ileum (Postjunctional) | 7.21 |
Data from Kilbinger & Stein (1988). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[2]
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors relies on well-established pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competition Assay)
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound.
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement
This protocol assesses the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium concentration.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.
Materials:
-
CHO-K1 cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity and, after establishing a baseline, add a fixed concentration of the muscarinic agonist (typically the EC80 or EC90 concentration) to all wells. Continue to record the fluorescence signal over time.
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium.
-
For each this compound concentration, determine the peak fluorescence response or the area under the curve.
-
Plot the response as a function of the logarithm of the this compound concentration to generate a dose-response curve for the antagonist.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Mandatory Visualizations
Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing acetylcholine from binding to the receptor.
Caption: this compound blocks Gq-coupled M1/M3/M5 receptor signaling.
Caption: this compound blocks Gi-coupled M2/M4 receptor signaling.
Experimental Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound functions as a muscarinic receptor antagonist with a clear preference for the M1 subtype. Its antagonistic activity at M1, and to a lesser extent M3 receptors, is believed to be the primary mechanism behind its efficacy in treating the smooth muscle spasms characteristic of irritable bowel syndrome. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's pharmacological profile and its interaction with muscarinic receptor subtypes.
References
Pharmacokinetics and Pharmacodynamics of Dicyclomine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of dicyclomine in various animal models. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development and preclinical studies.
Executive Summary
This compound is an antispasmodic and anticholinergic agent used to treat intestinal hypermotility.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: a direct relaxant effect on smooth muscle (musculotropic) and an inhibitory effect on muscarinic acetylcholine receptors (anticholinergic).[2][3] Animal models have been instrumental in elucidating these mechanisms and characterizing the pharmacological profile of this compound. This guide summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound observed in these models, presents available toxicity data, and outlines common experimental protocols.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the relaxation of smooth muscle, particularly in the gastrointestinal tract. This is achieved through a combination of two distinct mechanisms.
Dual Mechanism of Action
-
Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[4] Animal studies have shown that it has a significantly lower potency than atropine, a classic muscarinic antagonist. For instance, in vitro studies on isolated guinea pig ileum have demonstrated that this compound has approximately 1/8th the antimuscarinic potency of atropine.[2]
-
Musculotropic (Direct Spasmolytic) Activity: this compound also exerts a direct relaxant effect on smooth muscle, independent of cholinergic innervation. This has been demonstrated by its ability to antagonize spasms induced by agents such as bradykinin and histamine in isolated guinea pig ileum, responses that are not affected by atropine. In vivo studies in cats and dogs have shown this compound to be equally potent against intestinal spasms induced by acetylcholine and barium chloride, whereas atropine was significantly more potent against acetylcholine-induced spasms.
Receptor Subtype Selectivity
This compound exhibits a degree of selectivity for different muscarinic receptor subtypes. Studies on the myenteric plexus-longitudinal muscle preparation of the guinea pig ileum have shown that this compound has a high affinity for the neuronal M1 muscarinic receptor, with a pA2 value of 9.13. In contrast, it displays a lower affinity for both prejunctional M2 receptors (pA2 of 7.61) and postjunctional M2 receptors (pA2 of 7.21). This selectivity for M1 receptors may contribute to its therapeutic efficacy while potentially reducing some of the side effects associated with non-selective muscarinic antagonists.
In Vivo and In Vitro Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic data for this compound in various animal models.
Table 1: In Vitro Antimuscarinic Activity of this compound
| Animal Model | Tissue | Agonist | This compound Potency/Affinity | Reference(s) |
| Guinea Pig | Ileum | Acetylcholine | Approx. 1/8th the potency of atropine | |
| Guinea Pig | Ileum | Pilocarpine (M1) | pA2: 9.13 | |
| Guinea Pig | Ileum (myenteric plexus) | - (M2, prejunctional) | pA2: 7.61 | |
| Guinea Pig | Ileum (smooth muscle) | - (M2, postjunctional) | pA2: 7.21 | |
| Rat | Colon | Acetylcholine | IC50: 0.30 ± 0.17 µg | |
| Rabbit | Bladder Detrusor | Carbachol | Approx. 1/30th the potency of atropine |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Test | This compound Potency (relative to Atropine) | Reference(s) |
| Cat & Dog | Acetylcholine-induced intestinal spasm | Equally potent | |
| Cat & Dog | Barium chloride-induced intestinal spasm | Equally potent | |
| Mouse | Mydriatic effects | Approx. 1/500th as potent | |
| Rabbit | Antisialagogue effects | Approx. 1/300th as potent |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in animal models is sparse in the publicly available literature. Most of the available information pertains to human studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific quantitative data for animal models are limited, general characteristics can be inferred. In humans, this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 60 to 90 minutes. The primary route of elimination is via the urine. The metabolism of this compound has not been extensively studied in animals.
Table 3: Human Pharmacokinetic Parameters of this compound (for reference)
| Parameter | Value | Reference(s) |
| Tmax (oral) | 60 - 90 minutes | |
| Volume of Distribution (20 mg oral dose) | ~3.65 L/kg | |
| Primary Route of Elimination | Urine (79.5%) | |
| Fecal Excretion | 8.4% | |
| Plasma Elimination Half-life | ~1.8 hours (initial phase) |
Toxicology
Acute toxicity data for this compound is available for a few animal species.
Table 4: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 | Reference(s) |
| Mouse | Oral | 625 mg/kg | |
| Rat (male) | Oral | 199.4 mg/kg | |
| Guinea Pig (male) | Oral | 132.3 mg/kg |
Experimental Protocols and Methodologies
Detailed experimental protocols are often proprietary or require access to full-text publications. However, based on the available literature, general methodologies for key experiments can be outlined.
Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
This in vitro model is a classical method for assessing the antispasmodic effects of compounds.
Methodology:
-
A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractions are induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
After establishing a stable contractile response, this compound is added in increasing concentrations to determine its inhibitory effect on the agonist-induced contractions.
-
The concentration of this compound that produces a 50% reduction in the contractile response (IC50) can be calculated. To determine the mechanism of antagonism (competitive vs. non-competitive), Schild plot analysis can be performed.
In Vivo Intestinal Motility Assays
These models assess the effect of this compound on intestinal transit in live animals.
Methodology (Charcoal Meal Test):
-
Animals (e.g., mice or rats) are fasted overnight with free access to water.
-
This compound or a vehicle control is administered orally or via another desired route.
-
After a specified pretreatment time, a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia) is administered orally.
-
After a set period, the animals are euthanized, and the small intestine is carefully dissected.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
The percentage of intestinal transit is calculated and compared between the this compound-treated and control groups.
Visualizations
Signaling Pathway of this compound's Anticholinergic Action
Caption: this compound's anticholinergic mechanism of action.
Experimental Workflow for In Vivo Antispasmodic Activity
Caption: A typical workflow for an in vivo antispasmodic study.
Logical Relationship of this compound's Dual Action
Caption: The dual mechanism contributing to this compound's effect.
Conclusion
This compound exhibits a dual pharmacodynamic mechanism, acting as both an antimuscarinic agent with a preference for M1 receptors and a direct musculotropic relaxant. This profile has been characterized in a variety of animal models, which have been essential in defining its potency and mechanism of action relative to other antispasmodic agents. However, there is a notable lack of publicly available, detailed pharmacokinetic data for this compound in these preclinical species. Further research to quantify the pharmacokinetic parameters of this compound in rats, dogs, and other relevant animal models would be highly beneficial for a more complete understanding of its disposition and for refining its use in preclinical and clinical development. This guide provides a foundational understanding based on the current literature and highlights the areas where further investigation is warranted.
References
- 1. Investigations of plausible pharmacodynamics supporting the antispasmodic, bronchodilator, and antidiarrheal activities of Berberis lycium Royle. Via in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound Hydrochloride [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Historical development and synthesis of Dicyclomine.
An In-depth Technical Guide to the Historical Development and Synthesis of Dicyclomine
Introduction
This compound, also known as dicycloverine, is a synthetic anticholinergic drug primarily used to treat intestinal hypermotility and spasms, particularly those associated with irritable bowel syndrome (IBS).[1][2] It functions as a muscarinic receptor antagonist, relaxing the smooth muscles of the gastrointestinal tract.[1][3] This technical guide provides a comprehensive overview of the historical milestones in the development of this compound, its detailed synthesis routes, experimental protocols, and pharmacological action.
Historical Development
This compound's journey from laboratory synthesis to clinical application spans several decades, marked by key milestones in medicinal chemistry.
-
1945: Dicycloverine was first chemically synthesized in the United States by scientists at the William S. Merrell Company.[1] The patent for this synthesis was filed by Van Campen and Tilford and granted in 1949.
-
1950: The drug received its first approval for medical use in the United States on May 11, 1950.
-
1952: It was first marketed for the treatment of various gastrointestinal disorders.
-
1956: this compound was included as an antispasmodic component in the combination drug Bendectin, which also contained doxylamine and pyridoxine (vitamin B6), to treat morning sickness in pregnant women.
-
1959: The International Nonproprietary Name (INN) "dicycloverine" was officially recommended.
-
1976: The formulation of Bendectin was altered to remove this compound after its manufacturer determined that it provided no additional benefit for the treatment of morning sickness.
-
1982: The first generic versions of this compound hydrochloride became available.
Today, this compound hydrochloride is available as a generic medication and remains a commonly prescribed treatment for the symptoms of irritable bowel syndrome.
Physicochemical and Pharmacokinetic Properties
This compound hydrochloride is a crystalline powder with a bitter taste. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₅NO₂ | |
| Molecular Weight | 309.5 g/mol | |
| Hydrochloride Salt MW | 345.9 g/mol | |
| Dosage Forms | Capsules (10 mg), Tablets (20 mg), Syrup, Injection | |
| Route of Administration | Oral, Intramuscular | |
| Tmax (Time to Peak) | 1 - 1.5 hours | |
| Volume of Distribution | 3.65 L/kg (for a 20 mg oral dose) | |
| Bioavailability | Not fully determined, but likely well-absorbed |
Synthesis of this compound Hydrochloride
The synthesis of this compound involves the formation of a [1,1'-Bicyclohexyl]-1-carboxylic acid core, followed by esterification with 2-(diethylamino)ethanol. Several routes have been described in the literature.
Synthesis Route Starting from Benzyl Cyanide
This is a commonly cited method for synthesizing the this compound backbone.
Experimental Protocol:
-
Step 1: Cyclization: Benzyl cyanide is reacted with 1,5-dibromopentane in the presence of a strong base like sodamide (NaNH₂). This reaction forms a 1-phenyl-1-cyanocyclohexane intermediate as two molecules of hydrogen bromide (HBr) are eliminated.
-
Step 2: Hydrolysis & Esterification: The cyanide group of the intermediate is then hydrolyzed to a carboxylic acid. Subsequent treatment with ethanol leads to the formation of the corresponding ethyl ester through esterification.
-
Step 3: Transesterification: The ethyl ester intermediate is reacted with 2-(diethylamino)ethanol in a transesterification reaction. This step introduces the diethylaminoethyl side chain, yielding 2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate.
-
Step 4: Catalytic Reduction: The benzene ring of the resulting compound is reduced to a cyclohexane ring via catalytic hydrogenation, typically using a platinum or similar catalyst. This step is crucial for forming the final bicyclohexyl structure of this compound.
-
Step 5: Salt Formation: The free base of this compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) for improved stability and solubility.
Synthesis Route from Bicyclohexyl Alcohols
An alternative synthesis route described in patent literature starts from bicyclohexyl alcohol derivatives.
Experimental Protocol:
-
Step 1: Carboxylic Acid Formation: [1,1'-Bicyclohexyl]-1-ol or [1,1'-Bicyclohexyl]-2-ol is reacted with formic acid in the presence of a strong dehydrating agent such as concentrated sulfuric acid or a mixture of phosphoric acid and phosphorus pentoxide. This reaction yields [1,1'-bicyclohexyl]-1-carboxylic acid.
-
Step 2: Esterification: The resulting carboxylic acid is mixed with an aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride. An alkaline aqueous solution (e.g., potassium hydroxide or sodium bicarbonate) is then added dropwise to the mixture. This process directly forms the ester, 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, which is the this compound base.
-
Step 3: Salt Formation: The this compound base is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Mechanism of Action and Signaling Pathway
This compound is an anticholinergic agent that exerts its primary effect as a muscarinic antagonist. It blocks the action of the neurotransmitter acetylcholine at M1, M2, and M3 muscarinic receptors located on the smooth muscle of the gastrointestinal tract. By preventing acetylcholine from binding, this compound inhibits muscle contraction, leading to muscle relaxation and relief from spasms. Additionally, it has been shown to be a non-competitive inhibitor of bradykinin and histamine, which may contribute to its direct relaxing effect on smooth muscle.
Caption: this compound's anticholinergic signaling pathway.
Visualized Workflows
Generalized Synthesis Workflow
The following diagram illustrates the key transformations in a common synthesis route for this compound.
Caption: Generalized experimental workflow for this compound synthesis.
Drug Classification and Relationship
This diagram shows the classification of this compound based on its pharmacological properties and therapeutic use.
References
Dicyclomine as a Pharmacological Tool in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclomine, a tertiary amine antimuscarinic agent, serves as a valuable pharmacological tool in neuroscience research due to its distinct receptor selectivity profile. Primarily known for its clinical use as an antispasmodic, its utility in the laboratory setting stems from its competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 subtype. This selectivity allows researchers to dissect the role of M1-mediated cholinergic signaling in various neural processes, including cognition, memory, and neuronal excitability. This guide provides an in-depth overview of this compound's pharmacological properties, presents quantitative data in a structured format, details experimental protocols for its application, and visualizes key pathways and workflows to facilitate its effective use in neuroscience research.
Core Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Anticholinergic (Antimuscarinic) Activity : Its primary action is the competitive antagonism of muscarinic acetylcholine receptors, which blocks the binding of the endogenous neurotransmitter, acetylcholine.[1][2] This inhibition of parasympathetic nerve impulses is the basis of its utility in both clinical and research settings.[2][3]
-
Direct Smooth Muscle Relaxation (Musculotropic Effect) : this compound also possesses a direct relaxing effect on smooth muscle, independent of cholinergic innervation. This is evidenced by its ability to antagonize spasms induced by non-cholinergic agents like bradykinin and histamine.[4]
In neuroscience, the antimuscarinic action is of principal interest. This compound is not a non-selective antagonist like atropine; it displays a marked selectivity for the M1 muscarinic receptor subtype, which is highly expressed in the cerebral cortex and hippocampus. This makes it a powerful tool for investigating the specific roles of M1 receptors in the central nervous system (CNS).
Pharmacological Data: Receptor Binding and Potency
Quantitative analysis of this compound's interaction with various receptors is crucial for designing and interpreting experiments. The following tables summarize key binding affinity (Kᵢ) and functional potency (pA₂) values.
| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Tissue/Preparation | Citation |
| Muscarinic M1 | 5.1 | Brush-border membrane | |
| Muscarinic M2 | 54.6 | Basal plasma membranes |
Table 1: this compound Binding Affinities (Kᵢ)
The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a functional measure of antagonist potency.
| Receptor Subtype | Potency (pA₂) | Preparation | Citation |
| Neuronal M1 | 9.13 | Guinea-pig ileum (myenteric plexus) | |
| Prejunctional M2 | 7.61 | Guinea-pig ileum (myenteric plexus) | |
| Postjunctional M2 | 7.21 | Guinea-pig ileum (myenteric plexus) |
Table 2: this compound Functional Antagonist Potency (pA₂) in Functional Assays
These data highlight that this compound is approximately 100-fold more selective for M1 receptors over M2 receptors in functional assays. Its rank order of M1 selectivity is generally considered to be pirenzepine > this compound > trihexyphenidyl > atropine.
Signaling Pathways Modulated by this compound
This compound's antagonism of M1 muscarinic receptors primarily inhibits the Gq signaling cascade. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). By blocking this initial step, this compound prevents these downstream signaling events.
This compound blocks M1 receptor-mediated Gq signaling.
Experimental Protocols
This compound can be applied in a variety of in vitro and in vivo neuroscience paradigms.
In Vitro Smooth Muscle Contraction Assay
This assay is foundational for characterizing antimuscarinic activity and confirms this compound's dual-action mechanism.
-
Objective : To measure the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction.
-
Preparation : Isolate a segment of guinea pig ileum or rabbit bladder body and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Procedure :
-
Record isometric or isotonic contractions using a force transducer connected to a data acquisition system.
-
Establish a cumulative concentration-response curve for acetylcholine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound (e.g., 1 x 10⁻⁷ M to 1 x 10⁻⁵ M) for a set period (e.g., 20-30 minutes).
-
Re-establish the acetylcholine concentration-response curve in the presence of this compound.
-
Repeat with increasing concentrations of this compound.
-
-
Data Analysis : The rightward shift in the acetylcholine curve is used to calculate the pA₂ value, quantifying this compound's antagonist potency. The effect on contractions induced by non-muscarinic agents like barium chloride can also be tested to demonstrate the musculotropic effect.
In Vivo Behavioral Assays (Rodent Models)
This compound is used to investigate the role of M1 receptors in learning, memory, and emotional processing.
-
Objective : To assess the effect of M1 receptor antagonism on memory consolidation.
-
Paradigm : Inhibitory Avoidance or Contextual Fear Conditioning.
-
Animals : Wistar or Sprague-Dawley rats, or C57BL/6 mice.
-
Procedure :
-
Habituation : Allow animals to explore the testing apparatus.
-
Training : In inhibitory avoidance, the animal receives a mild foot shock upon entering a dark compartment. In contextual fear conditioning, a shock is paired with a specific context (chamber).
-
Drug Administration : Administer this compound hydrochloride (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection. Doses can range from 2.0 to 16.0 mg/kg. Administration can occur pre-training (to test acquisition), post-training (to test consolidation), or pre-retention test (to test retrieval).
-
Retention Test : 24 hours later, place the animal back in the apparatus and measure the latency to enter the dark compartment or the percentage of time spent freezing. Longer latencies or more freezing indicate better memory.
-
-
Data Analysis : Compare the performance of this compound-treated animals to saline-treated controls using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in latency or freezing in post-training administration groups suggests an impairment of memory consolidation.
Workflow for a memory consolidation experiment.
Calcium Imaging in Neuronal Cultures or Brain Slices
This technique allows for the direct visualization of this compound's effect on neuronal activity.
-
Objective : To determine if this compound blocks muscarinic agonist-induced increases in intracellular calcium.
-
Preparation :
-
Prepare primary neuronal cultures or acute brain slices from a region rich in M1 receptors (e.g., hippocampus, cortex).
-
Load the cells/slice with a calcium indicator dye (e.g., Fura-2 AM) or use tissue from an animal expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
-
Procedure :
-
Mount the preparation on a fluorescence microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Establish a baseline fluorescence signal.
-
Apply a muscarinic agonist (e.g., Carbachol, Pilocarpine) to the bath and record the increase in fluorescence, which corresponds to a rise in intracellular Ca²⁺.
-
Wash out the agonist and allow the signal to return to baseline.
-
Perfuse the preparation with this compound for 10-20 minutes.
-
Re-apply the muscarinic agonist in the continued presence of this compound and record the fluorescence signal.
-
-
Data Analysis : Quantify the change in fluorescence (ΔF/F₀) in response to the agonist with and without this compound. A significant reduction or complete blockade of the calcium transient in the presence of this compound demonstrates its antagonistic effect at the cellular level.
Applications and Considerations in Neuroscience
-
Dissecting Cholinergic Pathways : Due to its M1 selectivity, this compound is superior to non-selective antagonists like scopolamine for isolating the contribution of M1 receptors to specific behaviors or physiological responses.
-
Cognitive Research : It is widely used to create pharmacological models of memory impairment, helping to elucidate the mechanisms of learning and memory consolidation.
-
CNS Side Effects : Researchers should be aware that this compound crosses the blood-brain barrier and can produce central effects such as confusion, disorientation, and drowsiness, which may act as confounds in behavioral experiments.
-
Dosage and Administration : The effective dose can vary between species and experimental paradigms. Pilot studies are essential to determine the optimal dose that achieves receptor antagonism without causing excessive sedation or other confounding side effects.
-
Off-Target Effects : While highly selective for M1 over other muscarinic subtypes, at higher concentrations this compound may interact with other receptors. Some research suggests potential interactions with sigma receptors, although this is not its primary mechanism. It's crucial to use the lowest effective concentration to ensure target specificity.
Conclusion
This compound is a potent and selective M1 muscarinic receptor antagonist that serves as an indispensable tool for neuroscientists. Its well-characterized pharmacology, combined with its effectiveness in a range of in vitro and in vivo models, allows for the precise investigation of M1 receptor function in the central nervous system. By carefully considering the experimental protocols and quantitative data outlined in this guide, researchers can effectively leverage this compound to advance our understanding of cholinergic modulation of neural circuits and behavior.
References
Investigating Cholinergic Pathways Using Dicyclomine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclomine, an antimuscarinic agent, serves as a valuable pharmacological tool for the investigation of cholinergic pathways. Its dual mechanism of action, characterized by both competitive antagonism at muscarinic acetylcholine receptors and a direct musculotropic effect, provides a unique profile for dissecting cholinergic signaling. This technical guide offers an in-depth overview of the core principles and practical methodologies for utilizing this compound in cholinergic research. It includes a summary of its receptor binding affinities, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound hydrochloride is an antispasmodic and anticholinergic agent that alleviates smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic effects stem from a dual mechanism: a specific anticholinergic (antimuscarinic) effect at acetylcholine receptor sites and a direct relaxant effect on smooth muscle (musculotropic).[2][3] Animal studies have demonstrated that its antimuscarinic potency is approximately 1/8th that of atropine in vitro on the guinea pig ileum.[3] this compound exhibits a notable selectivity for the M1 muscarinic receptor subtype, making it a useful tool for differentiating the roles of various muscarinic receptor subtypes in physiological and pathological processes.[4]
Mechanism of Action
This compound's primary mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors. It displays a higher affinity for the M1 (neuronal) muscarinic receptor subtype compared to other subtypes. In addition to its antimuscarinic properties, this compound exerts a direct musculotropic effect, meaning it can relax smooth muscle independently of cholinergic nerve innervation. This is evidenced by its ability to antagonize spasms induced by non-cholinergic stimuli like bradykinin and histamine.
Cholinergic Signaling Pathway
The following diagram illustrates the general cholinergic signaling pathway at a muscarinic receptor and the points of intervention by this compound.
Caption: Cholinergic signaling at the synapse and this compound's point of antagonism.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at various muscarinic receptor subtypes.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| M1 | Brush-border membrane | Not Specified | 5.1 | |
| M2 | Basal plasma membranes | Not Specified | 54.6 | |
| M1 | Cortical membranes | [3H]-pirenzepine | 3.7-14 | |
| Cardiac | Cardiac membranes | [3H]-N-methylscopolamine | Low Affinity | |
| Glandular | Salivary gland membranes | [3H]-N-methylscopolamine | Intermediate Affinity |
Table 2: this compound Functional Antagonist Potencies (pA2)
| Receptor Subtype | Preparation | Agonist | pA2 Value | Reference(s) |
| M1 (neuronal) | Guinea-pig myenteric plexus-longitudinal muscle | Pilocarpine | 9.13 | |
| M2 (prejunctional) | Guinea-pig myenteric plexus-longitudinal muscle | Acetylcholine (electrically-evoked release) | 7.61 | |
| M2 (postjunctional) | Guinea-pig myenteric plexus-longitudinal muscle | Acetylcholine | 7.21 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of cholinergic pathways using this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for muscarinic receptors.
Objective: To determine the Ki of this compound at muscarinic receptor subtypes via competitive binding with a radiolabeled antagonist.
Materials:
-
Tissue homogenates or cell membranes expressing muscarinic receptors (e.g., guinea pig cerebral cortex, heart, or bladder).
-
Radioligand: (-)[3H]Quinuclidinyl benzilate ([3H]QNB) or [3H]-N-methylscopolamine ([3H]NMS).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
For non-specific binding, use a high concentration of a non-labeled antagonist like atropine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Isolated Tissue Contraction Assay (Guinea Pig Ileum)
This functional assay assesses the antagonist effect of this compound on smooth muscle contraction.
Objective: To determine the pA2 value of this compound against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig.
-
Tyrode's physiological salt solution.
-
Acetylcholine chloride.
-
This compound hydrochloride.
-
Isolated organ bath system with a force transducer.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas. Apply a resting tension of 0.5-1.0 g and allow it to equilibrate for at least 30-60 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for acetylcholine.
-
Antagonist Incubation: After washing the tissue, incubate with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Test Response: Obtain a second cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.
References
- 1. CONTEXT AND POLICY ISSUES - this compound for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. medchemexpress.com [medchemexpress.com]
Dicyclomine's Effect on Non-Gastrointestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclomine, an agent primarily recognized for its clinical efficacy in treating gastrointestinal smooth muscle spasms, exhibits a complex pharmacological profile on non-gastrointestinal smooth muscle tissues. This technical guide provides an in-depth review of the existing scientific literature concerning the effects of this compound on vascular, urinary, respiratory, and uterine smooth muscle. It consolidates available quantitative data on its potency and efficacy, details experimental methodologies from key studies, and elucidates the underlying signaling pathways. This compound's dual mechanism of action, comprising both an antimuscarinic effect and a direct musculotropic effect, is a central theme. The direct action involves antagonism of various contractile agents, including bradykinin and histamine, and modulation of calcium ion influx. While data is most robust for the urinary bladder, this guide also explores the more limited evidence for its effects on other non-gastrointestinal smooth muscles and highlights areas where further research is warranted.
Introduction
This compound is a tertiary amine antispasmodic agent that has been in clinical use for decades, primarily for the management of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic effect in the gastrointestinal tract is attributed to a dual mechanism of action: a direct relaxant effect on smooth muscle (musculotropic) and an anticholinergic (antimuscarinic) effect. While its gastrointestinal effects are well-documented, its pharmacological actions on non-gastrointestinal smooth muscle are less comprehensively characterized. This guide aims to collate and present the available technical information on the effects of this compound on vascular, urinary, respiratory, and uterine smooth muscle for the benefit of researchers and drug development professionals.
Mechanism of Action in Non-Gastrointestinal Smooth Muscle
This compound's effects on non-gastrointestinal smooth muscle are mediated through the same dual mechanisms identified in the gastrointestinal tract.
Antimuscarinic (Anticholinergic) Effect
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking the binding of acetylcholine, it inhibits parasympathetic nerve-mediated smooth muscle contraction.
Direct Musculotropic Effect
Independent of its anticholinergic properties, this compound directly relaxes smooth muscle. This effect is demonstrated by its ability to antagonize spasms induced by agents that do not act through cholinergic receptors, such as bradykinin and histamine. A significant component of this direct action is the inhibition of calcium influx into the smooth muscle cells, which is essential for contraction. This is evidenced by its ability to antagonize contractions induced by high concentrations of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.
Quantitative Data on this compound's Effects
The available quantitative data for this compound's effects on non-gastrointestinal smooth muscle is limited, with the most comprehensive information available for the urinary bladder.
| Tissue | Species | Agonist/Condition | Parameter | Value | Reference |
| Rabbit Detrusor Muscle | Rabbit | Calcium (in K+-depolarized tissue) | pD2' | 4.89 | |
| Human & Rabbit Bladder Muscle | Human, Rabbit | Carbachol | Antagonism | Non-competitive at >1 x 10-6 M | |
| Human & Rabbit Bladder Muscle | Human, Rabbit | Potassium | Antagonism | Non-competitive at >1 x 10-6 M |
pD2': The negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.
Effects on Specific Non-Gastrointestinal Smooth Muscle Tissues
Urinary Tract Smooth Muscle
-
Urinary Bladder (Detrusor Muscle): In vitro studies on isolated bladder tissue from both rabbits and humans have shown that this compound exhibits a dose-dependent inhibitory effect on smooth muscle contraction. At lower concentrations (≤ 1 x 10-6 M), it acts as a competitive antagonist of carbachol, a muscarinic agonist. However, at higher concentrations, it demonstrates non-competitive antagonism against both carbachol and potassium-induced contractions. This suggests a dual mechanism of action: antimuscarinic activity at lower doses and a direct musculotropic effect, likely involving calcium channel blockade, at higher doses. One study determined a pD2' value of 4.89 for this compound's non-competitive antagonism of calcium-induced contractions in potassium-depolarized rabbit detrusor muscle strips. Clinically, this compound has been observed to increase bladder capacity in patients with detrusor hyperreflexia.
Vascular Smooth Muscle
There is a paucity of direct research on the effects of this compound on vascular smooth muscle. While its anticholinergic properties could theoretically counteract acetylcholine-induced vasodilation, its direct musculotropic and calcium channel blocking effects might be expected to promote vasorelaxation. However, specific studies quantifying this compound's effect on contractions induced by common vasoconstrictors like phenylephrine or angiotensin II are lacking in the currently available literature. One study noted that sympathomimetic agents like phenylephrine may have their pressor effects potentiated by the vagolytic effect of antimuscarinic agents, which inhibit reflex bradycardia.
Respiratory Smooth Muscle
Information regarding this compound's direct effects on airway smooth muscle is also limited. While its anticholinergic properties might suggest a potential for bronchodilation, there is a lack of in vitro studies examining its effect on induced bronchoconstriction. Some clinical information suggests that this compound should be used with caution in patients with respiratory conditions, as its anticholinergic effects can lead to a thickening of bronchial secretions.
Uterine Smooth Muscle (Myometrium)
The available evidence on this compound's effect on uterine smooth muscle is minimal. One study conducted on the human uterus during parturition found an absence of any significant effect of this compound on uterine contractility. However, this study was conducted in a very specific physiological state, and further research is needed to determine its effects on the non-pregnant uterus or in other stages of pregnancy.
Experimental Protocols
Isolated Bladder Smooth Muscle Strip Contractility Assay
This protocol is a generalized representation based on methodologies described for studying the effects of pharmacological agents on urinary bladder smooth muscle.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rabbit) according to approved institutional guidelines.
-
Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).
-
Remove extraneous connective and adipose tissue.
-
Open the bladder longitudinally and gently remove the urothelium by sharp dissection.
-
Cut longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide).
-
-
Experimental Setup:
-
Suspend the muscle strips in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the muscle strips (e.g., 1 gram) and allow them to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
-
Contraction Induction and this compound Application:
-
Induce sustained contractions using a contractile agonist. For studying the antimuscarinic effect, use carbachol (e.g., 10-6 M). For studying the direct musculotropic effect, depolarize the muscle with a high concentration of KCl (e.g., 80 mM).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations to generate a concentration-response curve.
-
To determine the nature of antagonism (competitive vs. non-competitive), perform Schild analysis by generating agonist concentration-response curves in the presence of fixed concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of contraction in response to the agonist and the inhibition produced by this compound.
-
Calculate IC50 (for inhibition of a fixed agonist concentration) or pA2/pD2' values to quantify the potency of this compound.
-
Signaling Pathways and Visualizations
This compound's Dual Mechanism of Action on Smooth Muscle
Caption: Dual mechanism of this compound on smooth muscle contraction.
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for isolated tissue bath experiments.
Conclusion and Future Directions
This compound exhibits a dual mechanism of action on non-gastrointestinal smooth muscle, involving both muscarinic receptor antagonism and direct musculotropic effects, primarily through the inhibition of calcium influx. The most substantive evidence for these effects comes from studies on urinary bladder smooth muscle, where this compound has been shown to be an effective relaxant. However, there is a notable lack of quantitative data regarding its effects on vascular, respiratory, and uterine smooth muscle.
For drug development professionals and researchers, this presents several opportunities. Further in vitro studies are needed to determine the potency and efficacy (e.g., IC50, EC50, pA2 values) of this compound on vascular and respiratory smooth muscle preparations. Investigating the specific subtypes of calcium channels inhibited by this compound could provide a more refined understanding of its direct musculotropic mechanism. Additionally, exploring its effects on uterine smooth muscle outside of the context of parturition could reveal new therapeutic possibilities or contraindications. A more complete understanding of this compound's pharmacology in these non-gastrointestinal tissues will be crucial for identifying new therapeutic applications and for better predicting potential side effects.
In Vivo Validation of Dicyclomine's M1 Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo validation of Dicyclomine as a muscarinic M1 receptor antagonist. This compound has been identified as a selective antagonist for the M1 muscarinic acetylcholine receptor, a key target in various physiological processes and disease models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Quantitative Data Summary
The following tables present a consolidated view of the binding affinities and functional potencies of this compound at muscarinic receptors, as well as its effective doses in various in vivo models, providing a clear comparison of its M1 receptor antagonism.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| M1 | Rat Cortical Membranes | [3H]-pirenzepine | 3.7 - 14 | [1] |
| M1 | Brush-border membrane | Not Specified | 5.1 | [2] |
| M2 | Basal plasma membranes | Not Specified | 54.6 | [2] |
| Cardiac (M2) | Cardiac Membranes | [3H]-N-methylscopolamine | Low Affinity | [1] |
| Glandular | Salivary Gland Membranes | [3H]-N-methylscopolamine | Intermediate Affinity | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Species | Preparation | pA2 | Reference |
| Pilocarpine-induced acetylcholine release | Guinea Pig | Myenteric plexus-longitudinal muscle | 9.13 | |
| Inhibition of electrically-evoked acetylcholine release | Guinea Pig | Myenteric plexus-longitudinal muscle | 7.61 | |
| Postjunctional M2 receptor antagonism | Guinea Pig | Myenteric plexus-longitudinal muscle | 7.21 |
Table 3: Effective In Vivo Doses of this compound in Animal Models
| Animal Model | Species | Administration Route | Dose | Observed Effect | Reference |
| Traumatic Brain Injury (Fluid Percussion) | Rat | Intraperitoneal (i.p.) | 1 mg/kg or 10 mg/kg | M1 muscarinic blockade | |
| Traumatic Brain Injury (Fluid Percussion) | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Reduced levels of αII-spectrin breakdown products | |
| Paired-Associates Learning Task | Mouse | Intraperitoneal (i.p.) | 2.0, 4.0, and 8.0 mg/kg | Impaired performance | |
| Morphine-Associated Contextual Memory | Mouse | Not Specified | Not Specified | Inhibited consolidation of memory | |
| Emotional Memory (Contextual Fear Conditioning) | Rat | Not Specified | 16 mg/kg | Impaired acquisition | |
| Emotional Memory (Inhibitory Avoidance) | Rat | Not Specified | 16 mg/kg | Impaired acquisition | |
| Fragile X Syndrome Model (Audiogenic Seizures) | Mouse | Not Specified | Not Specified | Decreased percentage of seizures |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with M1 receptor activation and antagonism, as well as a typical experimental workflow for the in vivo validation of an M1 antagonist like this compound.
Key Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the validation of this compound's M1 receptor antagonism.
Fluid Percussion Induced Traumatic Brain Injury (TBI) in Rats
Objective: To assess the neuroprotective effects of this compound by evaluating its impact on biomarkers following traumatic brain injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Fluid percussion device
-
This compound hydrochloride solution
-
Saline vehicle
-
Cerebrospinal fluid (CSF) collection supplies
-
ELISA or Western blot reagents for biomarker analysis (e.g., αII-spectrin breakdown products)
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Securely attach the fluid percussion injury cap to the craniotomy site.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or saline vehicle a specified time before injury (e.g., 5 minutes).
-
Induce a moderate fluid percussion injury by releasing a pendulum to strike the piston of the fluid-filled cylinder connected to the injury cap.
-
Monitor the animal's vital signs and allow for recovery from anesthesia.
-
At a predetermined time point post-injury (e.g., 24 hours), collect CSF samples.
-
Analyze CSF for levels of TBI biomarkers such as SBDP-150, -145, and -120 using appropriate immunoassays.
-
Compare biomarker levels between this compound-treated and vehicle-treated groups to determine the neuroprotective effect.
Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the role of M1 receptor antagonism by this compound on the rewarding and memory-consolidating effects of drugs of abuse, such as morphine.
Materials:
-
Male mice (e.g., C57BL/6)
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment
-
Morphine sulfate solution
-
This compound hydrochloride solution
-
Saline vehicle
-
Video tracking software
Procedure:
-
Pre-conditioning Phase: On day 1, allow each mouse to freely explore the entire CPP apparatus for a set duration (e.g., 15 minutes) to determine initial place preference.
-
Conditioning Phase (6 days):
-
On conditioning days, administer morphine and confine the mouse to one of the compartments (e.g., the initially non-preferred compartment).
-
On alternate days, administer saline and confine the mouse to the opposite compartment.
-
To test the effect on consolidation, administer this compound immediately after each conditioning session with morphine.
-
To test for effects on acquisition, administer this compound 30 minutes before each conditioning session.
-
-
Test Phase: On the day after the final conditioning session, allow the mouse to freely explore the entire apparatus in a drug-free state.
-
Record the time spent in each compartment during the test phase.
-
An increase in time spent in the morphine-paired compartment indicates a conditioned place preference. A reduction in this time in the this compound-treated group suggests an inhibitory effect on the consolidation or acquisition of morphine-associated reward memory.
Contextual and Tone Fear Conditioning in Rats
Objective: To assess the impact of this compound's M1 receptor antagonism on different forms of fear-based learning and memory, distinguishing between hippocampus-dependent (contextual) and hippocampus-independent (tone) fear conditioning.
Materials:
-
Male Wistar rats
-
Fear conditioning chamber with a grid floor for foot shock delivery
-
Sound-attenuating isolation cubicle
-
This compound hydrochloride solution
-
Saline vehicle
-
Software to control stimulus presentation and record freezing behavior
Procedure:
-
Acquisition/Training:
-
Administer this compound (e.g., 16 mg/kg) or saline 30 minutes before placing the rat in the conditioning chamber.
-
Allow a habituation period in the chamber.
-
Present an auditory cue (tone) followed by a mild foot shock (unconditioned stimulus, UCS). Repeat this pairing for a set number of trials.
-
-
Contextual Fear Testing (24 hours later):
-
Place the rat back into the same conditioning chamber (context) without presenting the tone or shock.
-
Measure the duration of freezing behavior, a species-specific fear response.
-
-
Tone Fear Testing (conducted after contextual testing):
-
Place the rat in a novel context (different chamber with altered cues).
-
After a habituation period, present the auditory cue (tone) without the foot shock.
-
Measure the duration of freezing behavior in response to the tone.
-
-
Analysis: Compare the freezing behavior between this compound-treated and saline-treated groups for both contextual and tone fear conditioning. Impaired freezing in the contextual test suggests a disruption of hippocampus-dependent memory, while effects on the tone test would indicate an impact on amygdala-dependent memory.
This guide provides a foundational understanding of the in vivo validation of this compound's M1 receptor antagonism. The presented data, protocols, and diagrams are intended to facilitate the design and interpretation of future studies in this critical area of research.
References
Methodological & Application
Dicyclomine's Inhibitory Effect on Smooth Muscle Contraction: An In Vitro Assay Protocol
Abstract
This document provides a detailed protocol for an in vitro smooth muscle contraction assay to evaluate the inhibitory effects of dicyclomine. This compound is an antispasmodic drug that alleviates muscle cramps and spasms by acting as a competitive antagonist at muscarinic acetylcholine receptors and through a direct relaxing effect on smooth muscle.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing the assay, analyzing the data, and understanding the underlying signaling pathways.
Introduction
Smooth muscle contraction is a fundamental physiological process that can become dysregulated in various pathological conditions, leading to symptoms such as those seen in irritable bowel syndrome (IBS). This compound is a therapeutic agent commonly used to treat intestinal muscle spasms associated with IBS.[3] Its mechanism of action involves a dual effect: antagonism of muscarinic acetylcholine receptors and a direct musculotropic action that inhibits spasms induced by agonists like bradykinin and histamine.[4]
The in vitro organ bath assay is a classic and robust method for studying the effects of pharmacological agents on smooth muscle contractility. This technique allows for the precise measurement of tissue responses to contractile agonists and the evaluation of inhibitory compounds like this compound under controlled physiological conditions.
Signaling Pathways
Acetylcholine-Induced Smooth Muscle Contraction
Acetylcholine (ACh) is a key neurotransmitter that induces smooth muscle contraction by activating muscarinic receptors, primarily the M2 and M3 subtypes, which are co-expressed in many smooth muscle tissues.
-
M3 Receptor Pathway: Upon ACh binding, the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
-
M2 Receptor Pathway: The M2 receptor is coupled to a Gi protein. Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits MLCK; therefore, M2 receptor activation potentiates contraction by reducing this inhibitory signal.
Acetylcholine Signaling Pathway in Smooth Muscle.
This compound's Mechanism of Action
This compound exerts its antispasmodic effect through two primary mechanisms:
-
Antimuscarinic Activity: this compound acts as a competitive antagonist at muscarinic receptors (M1, M2, and M3), with a higher affinity for the M1 subtype. By blocking these receptors on smooth muscle cells, it prevents acetylcholine from inducing contraction.
-
Musculotropic Effect: this compound also has a direct relaxant effect on smooth muscle, independent of its anticholinergic action. It can antagonize spasms induced by other contractile agents like bradykinin and histamine.
This compound's Dual Mechanism of Action.
Experimental Protocol
This protocol outlines the use of an isolated organ bath system to measure isometric contractions of a smooth muscle tissue preparation, such as guinea pig ileum or rabbit bladder strips.
Materials and Reagents
-
Animals: Guinea pig or rabbit
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (see Table 1 for composition)
-
Agonist: Acetylcholine (ACh) chloride
-
Antagonist: this compound hydrochloride
-
Gases: 95% O2 / 5% CO2
-
Equipment:
-
Isolated organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection tools
-
Surgical thread
-
Table 1: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Experimental Workflow
References
Application Notes and Protocols: Isolated Organ Bath Studies of Dicyclomine on Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting isolated organ bath studies to characterize the pharmacological effects of Dicyclomine on guinea pig ileum smooth muscle.
Introduction
The isolated guinea pig ileum preparation is a classical and robust model for studying the effects of spasmolytic agents.[1] this compound, an antimuscarinic agent, is commonly used to treat intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS). Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract. This document outlines the protocols to determine the potency and mechanism of this compound's antagonistic effects on acetylcholine-induced contractions in the guinea pig ileum.
Data Presentation
The antagonist potency of this compound is typically quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) | Reference |
| This compound | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 | [2] |
| This compound | Pilocarpine (M1) | Guinea Pig Myenteric Plexus | 9.13 | [3] |
| This compound | - (Prejunctional M2) | Guinea Pig Myenteric Plexus | 7.61 | [3] |
| This compound | - (Postjunctional M2) | Guinea Pig Myenteric Plexus | 7.21 | [3] |
Note: The study on goat and guinea pig ileum also suggested that this compound exhibits non-competitive antagonism, as the slope of the Schild plot was significantly different from unity.
Experimental Protocols
Preparation of the Isolated Guinea Pig Ileum
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and data acquisition system
-
Surgical instruments (scissors, forceps)
-
Cotton thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.
-
Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to an isotonic transducer using cotton thread.
-
Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
Protocol for Determining the pA2 Value of this compound (Schild Analysis)
Objective: To determine the affinity of this compound for muscarinic receptors in the guinea pig ileum by quantifying its ability to competitively antagonize acetylcholine-induced contractions.
Procedure:
-
Establish a baseline: Record the stable baseline tension of the equilibrated ileum preparation.
-
Cumulative Acetylcholine Concentration-Response Curve (CRC):
-
Add increasing concentrations of Acetylcholine (ACh) to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next.
-
Record the contractile response for each ACh concentration.
-
After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound (e.g., 10⁻⁹ M) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.
-
-
Second Cumulative ACh CRC in the Presence of this compound:
-
Repeat the cumulative addition of ACh as described in step 2, in the presence of this compound.
-
Record the contractile responses.
-
-
Repeat with Different this compound Concentrations:
-
Wash the tissue extensively to remove all drugs.
-
Repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 3x10⁻⁹ M and 10⁻⁸ M).
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
-
Visualizations
This compound's Mechanism of Action at the Muscarinic Receptor
References
Application Notes and Protocols: Dicyclomine Antagonism of Bradykinin-Induced Smooth Muscle Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclomine is a medication known for its antispasmodic properties, commonly used to treat irritable bowel syndrome (IBS).[1] Its mechanism of action is twofold: it exhibits anticholinergic (antimuscarinic) effects and a direct musculotropic effect on smooth muscle.[2][3] The latter is characterized by its ability to antagonize spasms induced by various agents, including bradykinin. Bradykinin is a potent inflammatory mediator that causes smooth muscle contraction through the activation of B2 receptors, which are G protein-coupled receptors. Understanding the antagonistic effects of this compound on bradykinin-induced contractions is crucial for elucidating its full pharmacological profile and for the development of novel antispasmodic agents.
These application notes provide a detailed protocol for demonstrating and quantifying the antagonism of bradykinin-induced contractions by this compound using an in vitro isolated tissue preparation, a foundational method in pharmacological research.
Data Presentation
The results of the experimental protocol described below can be summarized to determine key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration) of this compound. This value quantifies the concentration of this compound required to inhibit 50% of the maximal contraction induced by bradykinin. The data can be presented in a clear, tabular format for easy comparison and interpretation.
| Parameter | Value | Tissue Preparation | Agonist (Concentration) |
| This compound IC50 | Data to be determined experimentally | Guinea Pig Ileum | Bradykinin (EC50 concentration) |
| This compound pA2 | Data to be determined experimentally | Guinea Pig Ileum | Bradykinin |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: Bradykinin signaling pathway in smooth muscle leading to contraction and the point of this compound's direct inhibitory action.
Caption: Experimental workflow for determining this compound's antagonism of bradykinin-induced contractions.
Experimental Protocols
The following is a detailed protocol for an isolated tissue bath experiment to assess the antagonistic effects of this compound on bradykinin-induced contractions of the guinea pig ileum.
Materials and Reagents
-
Animals: Male guinea pigs (250-350 g)
-
Physiological Salt Solution (Tyrode's Solution):
-
NaCl: 137 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.8 mM
-
MgCl₂: 1.0 mM
-
NaH₂PO₄: 0.4 mM
-
NaHCO₃: 11.9 mM
-
Glucose: 5.6 mM
-
Prepare fresh and maintain at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
-
Drugs and Chemicals:
-
Bradykinin acetate salt
-
This compound hydrochloride
-
Distilled water or appropriate solvent for stock solutions
-
-
Equipment:
-
Isolated tissue organ bath system with thermostatic control
-
Isotonic or isometric force transducer
-
Data acquisition system and software
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
Pipettes and laboratory glassware
-
Tissue Preparation
-
Euthanasia and Dissection: Humanely euthanize a guinea pig via an approved method (e.g., cervical dislocation or CO₂ asphyxiation followed by a secondary method).
-
Ileum Isolation: Make a midline abdominal incision and locate the terminal ileum near the ileocecal junction. Carefully dissect a 10-15 cm segment of the ileum.
-
Cleaning: Place the isolated ileum segment in a petri dish containing warm, aerated Tyrode's solution. Gently flush the lumen with Tyrode's solution using a syringe with a blunt-ended needle to remove any intestinal contents.
-
Segmentation: Cut the cleaned ileum into 2-3 cm segments. Take care to handle the tissue gently to avoid damaging the smooth muscle.
-
Mounting: Tie a suture thread to each end of an ileum segment. Attach one end to a fixed hook in the organ bath chamber and the other end to the force transducer.
Experimental Procedure
-
Setup and Equilibration:
-
Fill the organ bath chambers with pre-warmed (37°C) and aerated Tyrode's solution.
-
Mount the ileum segments in the organ bath chambers.
-
Apply an initial resting tension of approximately 1 gram.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes. During this time, the tissue will relax to a stable baseline.
-
-
Bradykinin Concentration-Response Curve (Control):
-
Once a stable baseline is achieved, add increasing concentrations of bradykinin to the organ bath in a cumulative manner (e.g., from 1 nM to 1 µM).
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.
-
Record the contractile response for each concentration.
-
After the maximum response is achieved, wash the tissue with fresh Tyrode's solution three times, allowing it to return to the baseline.
-
-
This compound Incubation and Antagonism:
-
After the tissue has returned to a stable baseline, add a specific concentration of this compound to the organ bath.
-
Allow the tissue to incubate with this compound for a predetermined period (e.g., 20-30 minutes).
-
Following the incubation period, repeat the cumulative addition of bradykinin to generate a new concentration-response curve in the presence of this compound.
-
Wash the tissue thoroughly as described previously.
-
Repeat this procedure with different concentrations of this compound.
-
Data Analysis
-
Measurement of Contractions: Measure the amplitude of the contractile responses to bradykinin in the absence and presence of this compound. Express the contractions as a percentage of the maximum contraction obtained in the control curve.
-
Concentration-Response Curves: Plot the percentage of maximal contraction against the logarithm of the bradykinin concentration to generate concentration-response curves.
-
Determination of IC50: From the concentration-response curves, determine the concentration of this compound that causes a 50% reduction in the maximal response to bradykinin. This is the IC50 value.
-
Schild Analysis (for competitive antagonism): If this compound acts as a competitive antagonist, the concentration-response curves for bradykinin will show a parallel rightward shift. In this case, a Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. However, as this compound is reported to be a non-competitive antagonist of bradykinin, a Schild analysis may not be appropriate. Non-competitive antagonism is typically characterized by a depression of the maximal response to the agonist.
Conclusion
References
Application Notes and Protocols for the Quantification of Dicyclomine in Biological Samples by HPLC
Introduction
Dicyclomine is an anticholinergic and antispasmodic agent used to relieve smooth muscle spasms of the gastrointestinal tract. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed high-performance liquid chromatography (HPLC) methods for the determination of this compound in various biological samples. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals.
I. General HPLC Method Parameters
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of this compound, primarily in pharmaceutical formulations. These methods can be adapted for the analysis of biological samples after appropriate sample preparation. A summary of typical HPLC conditions is provided in the table below.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Shimadzu Shim-pack GIST C18 (250mm x 4.6mm, 5µm)[1] | Brownlee C18 (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (150 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile:Buffer (pH 5.9) (70:30, v/v)[1] | Acetonitrile:20 mM Potassium Dihydrogen Phosphate (pH 4.0) (70:30, v/v) | Methanol:TEA Buffer (pH 4.8) (32:68, v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 218 nm[1] | 220 nm | 248 nm |
| Injection Volume | 25 µL[1] | 20 µL | 20 µL |
| Retention Time | 4.4 min | 3.8 min | Not Specified |
| Linearity Range | 50-150 µg/mL | 10-100 µg/mL | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified |
II. Experimental Protocols for Biological Sample Analysis
The following protocols describe the extraction of this compound from plasma, serum, and urine. These methods are based on established bioanalytical techniques and may require optimization and validation for specific applications.
A. Quantification of this compound in Human Plasma/Serum
Two common methods for sample preparation from plasma or serum are protein precipitation and liquid-liquid extraction.
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples prior to HPLC analysis.
Materials:
-
Human plasma or serum
-
This compound standard solutions
-
Orphenadrine citrate (Internal Standard) solution
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
HPLC system
Protocol:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Orphenadrine citrate, 1 µg/mL in methanol).
-
Add 600 µL of cold acetonitrile (1:3 ratio of sample to solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system for analysis.
Workflow for Protein Precipitation:
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.
Materials:
-
Human plasma or serum
-
This compound standard solutions
-
Orphenadrine citrate (Internal Standard) solution
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium hydroxide (1 M)
-
Centrifuge
-
Vortex mixer
-
HPLC system
Protocol:
-
Pipette 500 µL of plasma or serum into a glass tube.
-
Add 50 µL of the internal standard solution (Orphenadrine citrate, 1 µg/mL in methanol).
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 2 mL of MTBE as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system for analysis.
III. Data Presentation and Validation
Method validation should be performed according to regulatory guidelines (e.g., FDA, ICH) to ensure the reliability of the results. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Example Data (Pharmaceutical) |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Accuracy (% Recovery) | 85-115% (90-110% for QCs) | 98-102% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 2% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Not specified for biological samples |
| Specificity/Selectivity | No significant interference at the retention times of the analyte and IS | No interference observed |
| Stability | Analyte stable under expected storage and processing conditions | Stable for 24 hours at room temperature |
Note: The example data provided is from a study on pharmaceutical formulations and should be established independently for biological matrices.
IV. Conclusion
The HPLC methods and sample preparation protocols described in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. Researchers should note that the proposed sample preparation protocols are general guidelines and may require optimization and rigorous validation to meet the specific requirements of their studies and regulatory standards. The use of a suitable internal standard, such as Orphenadrine citrate, is highly recommended to ensure the accuracy and precision of the bioanalytical method.
References
Application Notes and Protocols for Muscarinic Receptor Binding Assay with Dicyclomine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five subtypes (M1-M5), they are implicated in a variety of physiological processes and are significant drug targets for numerous diseases. Dicyclomine is a muscarinic receptor antagonist known to relieve smooth muscle spasms, particularly in the gastrointestinal tract.[1] Understanding the binding characteristics of compounds like this compound to different mAChR subtypes is fundamental for drug development and pharmacological research.
A primary in vitro method to determine the affinity and selectivity of a compound for these receptors is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The data generated from these assays, such as the inhibition constant (Ki), are essential for characterizing the pharmacological profile of a drug.
This compound exhibits selectivity for the M1 muscarinic receptor subtype.[2][3] This selectivity is a key aspect of its pharmacological profile and can be quantitatively assessed through competitive binding assays. For instance, this compound has a high affinity for the M1 receptor, with reported Ki values in the low nanomolar range, while showing a lower affinity for the M2 receptor subtype.[2][4] This preferential binding to M1 receptors is a distinguishing feature compared to non-selective antagonists like atropine.
These application notes and the accompanying protocol provide a comprehensive guide for researchers to perform a muscarinic receptor binding assay using this compound as the competing ligand. The protocol is designed to be adaptable for various laboratory settings and can be applied to determine the binding affinity of this compound for different muscarinic receptor subtypes expressed in cell membranes.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinity of this compound for various muscarinic receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Test System | Affinity Value (Ki) | pA2 | Reference(s) |
| M1 | [3H]-pirenzepine | Cortical Membranes | 5.1 nM | 9.13 | |
| M2 | [3H]-N-methylscopolamine | Basal Plasma Membranes / Guinea-pig ileum | 54.6 nM | 7.61 | |
| M2 (postjunctional) | - | Guinea-pig ileum | - | 7.21 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors with this compound
This protocol details the steps for a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3, etc.) expressed in cell membranes. The assay relies on the competition between unlabeled this compound and a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptor.
1. Materials and Reagents
-
Cell Membranes: A source of muscarinic receptors, such as membranes from CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([3H]), such as [3H]-N-methylscopolamine ([3H]-NMS). The concentration used should be approximately the Kd (dissociation constant) of the radioligand for the specific receptor subtype.
-
Test Compound: this compound hydrochloride, dissolved in an appropriate vehicle (e.g., distilled water or DMSO) to create a stock solution.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting tritium.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester and glass fiber filter mats (e.g., Whatman GF/B or GF/C)
-
Liquid scintillation counter
-
Incubator/shaker
-
2. Experimental Procedure
2.1. Preparation of Reagents and this compound Dilutions
-
Prepare the assay buffer and store it at 4°C.
-
On the day of the experiment, thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that will yield a sufficient signal-to-noise ratio. This concentration should be optimized in preliminary experiments.
-
Prepare a stock solution of this compound hydrochloride. From this stock, prepare a series of dilutions in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
Prepare the radioligand solution ([3H]-NMS) in the assay buffer at a concentration approximately equal to its Kd for the receptor subtype being investigated.
-
Prepare the NSB control solution by dissolving atropine in the assay buffer to a final concentration of 1-10 µM.
2.2. Assay Plate Setup
Set up the 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the NSB control (atropine), radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration of this compound, radioligand, and cell membranes.
2.3. Incubation
-
To the appropriate wells of the 96-well plate, add:
-
50 µL of assay buffer (for TB wells) OR 50 µL of the NSB control solution OR 50 µL of the this compound dilution.
-
50 µL of the [3H]-NMS solution.
-
150 µL of the diluted cell membrane suspension to initiate the reaction. The final assay volume is 250 µL.
-
-
Seal the plate and incubate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
2.4. Harvesting and Detection
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer (typically 3-4 times) to remove any remaining unbound radioligand.
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials, add a suitable volume of scintillation cocktail, and cap the vials.
-
Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.
-
Count the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate a Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding using the formula: % Specific Binding = [(CPM in the presence of this compound - NSB CPM) / (TB CPM - NSB CPM)] x 100
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the specific receptor subtype. This value should be predetermined from saturation binding experiments.
-
-
Visualizations
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic acetylcholine receptors (M1-M5) couple to different G proteins and initiate distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.
Caption: Simplified overview of the major signaling pathways for muscarinic receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves a series of sequential steps, from the preparation of reagents to the final data analysis, to determine the binding affinity of a test compound.
Caption: Step-by-step workflow of a competitive radioligand binding assay.
References
Application Notes and Protocols for Measuring Dicyclomine's Effect on Intracellular Calcium in Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicyclomine is an antispasmodic drug that alleviates smooth muscle spasms, particularly in the gastrointestinal tract. Its mechanism of action is twofold: it acts as an anticholinergic agent by blocking muscarinic receptors and also exerts a direct relaxant effect on smooth muscle, known as a musculotropic effect.[1][2][3][4] Both pathways ultimately modulate intracellular calcium ([Ca2+]i) levels, a critical second messenger in smooth muscle contraction.[5] An increase in [Ca2+]i, originating from either the sarcoplasmic reticulum (SR) or the extracellular space, is the primary trigger for contraction. This document provides detailed protocols and application notes for measuring the effect of this compound on intracellular calcium mobilization in smooth muscle cells.
Data Presentation: this compound's Potency
The following tables summarize the known quantitative data regarding this compound's potency. It is important to note that the available data primarily describes its effects on muscarinic receptor affinity and the inhibition of muscle contraction, which are indirect measures of its impact on intracellular calcium signaling.
| Parameter | Value | Species/Tissue | Notes | Reference |
| pA2 (M1 Receptor) | 9.13 | Guinea-pig ileum | Indicates high affinity for the neuronal M1 muscarinic receptor. | |
| pA2 (M2 Receptor) | 7.21 - 7.61 | Guinea-pig ileum | Indicates lower affinity for the M2 muscarinic receptor compared to the M1 receptor. | |
| pD2' | 4.89 | Rabbit detrusor muscle | Represents the potency of this compound as a non-competitive antagonist of calcium-induced contractions. |
| Concentration Range | Effect | Species/Tissue | Reference |
| ≤ 1 x 10⁻⁶ M | Competitive antimuscarinic activity against carbachol. | Human and rabbit bladder muscle | |
| > 1 x 10⁻⁶ M | Non-competitive antagonism against carbachol and potassium-induced contractions. | Human and rabbit bladder muscle | |
| 5 x 10⁻⁶ M to 3 x 10⁻⁵ M | Significant blockade of acetylcholine-induced contractions. | Rabbit bladder body | |
| 1 x 10⁻⁵ M and 3 x 10⁻⁵ M | Significant blockade of acetylcholine-induced contractions. | Rabbit bladder base |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound reduces intracellular calcium and induces smooth muscle relaxation through two primary pathways:
-
Antimuscarinic Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1 and M3 subtypes) on the surface of smooth muscle cells. This blocks the binding of acetylcholine (ACh), a key neurotransmitter that initiates a signaling cascade leading to the production of inositol trisphosphate (IP3). IP3, in turn, binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and causing muscle contraction. By blocking this pathway, this compound prevents the ACh-induced increase in intracellular calcium.
-
Musculotropic Action: this compound also has a direct relaxant effect on smooth muscle that is independent of cholinergic nerve stimulation. This is demonstrated by its ability to antagonize spasms induced by agents like bradykinin and histamine. This musculotropic effect is attributed to the non-competitive antagonism of calcium influx.
Experimental Workflow for Measuring Intracellular Calcium
The general workflow for assessing the effect of this compound on intracellular calcium involves culturing smooth muscle cells, loading them with a calcium-sensitive fluorescent dye, and then using fluorescence microscopy to measure changes in intracellular calcium in response to an agonist, both in the presence and absence of this compound.
Experimental Protocols
Protocol 1: Measuring this compound's Inhibition of Acetylcholine-Induced Calcium Release
This protocol details the measurement of this compound's inhibitory effect on the acetylcholine-induced increase in intracellular calcium in cultured smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured smooth muscle cells (e.g., from bladder or intestine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass-bottom culture dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound hydrochloride
-
Acetylcholine (ACh) or Carbachol
-
Fluorescence microscope with an imaging system capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
For imaging, seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a 1 mM stock solution. For the working solution, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove the extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for 15-30 minutes.
-
-
Fluorescence Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
To test the effect of this compound, perfuse the cells with a solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 30 µM) for 5-10 minutes.
-
While continuing to record, stimulate the cells with an agonist like acetylcholine or carbachol (e.g., 10 µM) in the presence of this compound.
-
As a control, stimulate a separate batch of cells with the agonist alone.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time for both control and this compound-treated cells.
-
Determine the peak increase in the fluorescence ratio in response to the agonist.
-
Compare the peak response in the presence and absence of this compound to determine the percentage of inhibition.
-
To generate a dose-response curve, repeat the experiment with a range of this compound concentrations and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response).
-
Protocol 2: Assessing this compound's Effect on Bradykinin-Induced Calcium Influx
This protocol is designed to investigate the musculotropic effect of this compound by measuring its impact on the intracellular calcium increase stimulated by bradykinin.
Materials:
-
Same as Protocol 1, with the addition of Bradykinin.
Procedure:
-
Cell Culture and Fura-2 AM Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fluorescence Imaging:
-
Follow the initial steps of fluorescence imaging as described in Protocol 1 to establish a baseline.
-
Perfuse the cells with various concentrations of this compound.
-
Stimulate the cells with bradykinin (e.g., 100 nM) in the continued presence of this compound. Bradykinin is known to induce an initial transient calcium spike followed by a sustained plateau.
-
Record the changes in the F340/F380 ratio.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, focusing on the inhibition of both the peak and plateau phases of the bradykinin-induced calcium response. This will provide insights into this compound's effect on both intracellular calcium release and extracellular calcium influx.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as cell type, dye concentration, incubation times, and agonist/antagonist concentrations for their specific experimental setup.
References
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by this compound hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of carbachol-induced Ca2+ oscillations in airway smooth muscle cells by PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin elevates cytosolic Ca2+ concentration in smooth muscle cells isolated from rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study of antispasmodic effects of this compound hydrochloride on vesicourethral smooth muscle of guinea pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicyclomine Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of dicyclomine for animal research, focusing on its application in studying gastrointestinal motility and smooth muscle spasms. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key signaling pathways and workflows.
Introduction
This compound is an anticholinergic agent with a dual mechanism of action that makes it a valuable tool in gastrointestinal research. It acts as a competitive antagonist at muscarinic acetylcholine receptors and also exerts a direct relaxant effect on smooth muscle.[1] This dual action allows for the effective reduction of smooth muscle spasms and is particularly relevant in animal models of irritable bowel syndrome (IBS) and other gastrointestinal hypermotility disorders.
Mechanism of Action
This compound's pharmacological effects stem from two primary mechanisms:
-
Anticholinergic (Antimuscarinic) Effect: this compound selectively antagonizes M1 muscarinic acetylcholine receptors, and to a lesser extent, M2 and M3 receptors, in the gastrointestinal tract.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits smooth muscle contraction and reduces gastrointestinal secretions.[1]
-
Musculotropic (Direct Smooth Muscle Relaxant) Effect: Independent of its anticholinergic activity, this compound has a direct relaxant effect on smooth muscle tissue.[4] This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin and histamine.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vivo and in vitro animal studies.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Animal Model | Preparation | K_i (nM) |
| Muscarinic M1 | Not Specified | Brush-border membrane | 5.1 |
| Muscarinic M2 | Not Specified | Basal plasma membranes | 54.6 |
K_i: Inhibitory constant, a measure of binding affinity.
Table 2: Comparative Potency of this compound and Atropine
| Parameter | Animal Model | Tissue/Assay | Potency Ratio (Atropine:this compound) |
| Antispasmodic (ID_50) | Rat | Isolated Colon (Acetylcholine-induced contraction) | 103.87:1 |
| Anticholinergic Effect | Guinea Pig | Isolated Ileum | 8:1 |
| Mydriatic Effects | Mouse | In vivo | 500:1 |
| Antisialagogue Effects | Rabbit | In vivo | 300:1 |
| Intestinal Spasm (vs. ACh) | Cat, Dog | In vivo | Atropine is at least 200x more potent |
| Intestinal Spasm (vs. BaCl_2) | Cat, Dog | In vivo | Equally potent |
ID_50: Dose that causes 50% inhibition of the maximal response.
Table 3: Toxicological Data
| Parameter | Animal Model | Route of Administration | Value |
| LD_50 | Mouse | Oral | 625 mg/kg |
LD_50: Median lethal dose.
Experimental Protocols
Acetylcholine-Induced Writhing Test for Visceral Analgesia in Mice
This protocol is used to evaluate the analgesic effect of this compound on visceral pain, which is a key symptom of IBS.
Materials:
-
This compound hydrochloride
-
Acetylcholine (ACh) chloride
-
Saline (0.9% NaCl)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles (for intraperitoneal and oral administration)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, this compound-treated groups at different doses).
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle (saline) orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
-
Induction of Writhing:
-
Inject acetylcholine (ACh) at a dose of 5 mg/kg i.p. to induce visceral pain and the characteristic writhing response. A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
-
Observation:
-
Immediately after ACh injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each this compound-treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
-
Charcoal Meal Test for Gastrointestinal Transit in Mice
This protocol assesses the effect of this compound on gastrointestinal motility by measuring the transit time of a charcoal meal through the small intestine.
Materials:
-
This compound hydrochloride
-
Activated charcoal
-
Gum acacia (or methylcellulose)
-
Saline (0.9% NaCl)
-
Male Swiss albino mice (20-25 g)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Acclimatization and Fasting: Follow the same acclimatization and fasting procedures as in the writhing test. A fasting period of 6 hours may be sufficient.
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, p.o. or i.p.) or vehicle 30 minutes before the charcoal meal administration.
-
-
Charcoal Meal Administration:
-
Prepare a 5-10% suspension of activated charcoal in a 5% gum acacia or 0.5% methylcellulose solution.
-
Administer 0.2-0.3 mL of the charcoal meal suspension orally to each mouse using a gavage needle.
-
-
Observation Period:
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
-
Measurement of Intestinal Transit:
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each mouse using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean percentage of transit between the this compound-treated groups and the vehicle control group.
-
Signaling Pathways and Workflows
This compound's Mechanism of Action on Gastrointestinal Smooth Muscle
Caption: this compound's dual mechanism of action on GI smooth muscle.
Experimental Workflow for In Vivo this compound Studies
Caption: General workflow for in vivo this compound experiments.
Conclusion
This compound serves as a critical pharmacological tool for investigating gastrointestinal smooth muscle physiology and pathophysiology in animal models. The protocols and data presented in these application notes provide a foundation for designing and executing robust in vivo studies. Researchers should carefully consider the appropriate animal model, dosage, and route of administration to achieve their specific experimental objectives. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. CONTEXT AND POLICY ISSUES - this compound for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Troubleshooting & Optimization
Troubleshooting Dicyclomine Insolubility in Physiological Buffers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dicyclomine insolubility in physiological buffers. The following information is designed to offer clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride precipitating in my physiological buffer (e.g., PBS, pH 7.4)?
A1: this compound hydrochloride, while soluble in water, can exhibit insolubility in physiological buffers for a few key reasons.[1][2] this compound is a basic drug with a pKa of approximately 9.0.[3] In acidic solutions, it is protonated and readily soluble. However, at a physiological pH of 7.4, a significant portion of the this compound molecules will be in their less soluble, un-ionized (free base) form. Additionally, phosphate buffers can sometimes contribute to the precipitation of basic drugs.
Q2: What is the solubility of this compound hydrochloride at different pH values?
Q3: I need to prepare a stock solution of this compound for my in vitro experiments. What is the recommended solvent?
A3: For a high-concentration stock solution, it is recommended to dissolve this compound hydrochloride in a slightly acidic aqueous solution or a suitable organic solvent. A common practice is to prepare a stock solution in 0.1N hydrochloric acid. Alternatively, dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
Q4: If I use an organic co-solvent like DMSO, what precautions should I take?
A4: When using a co-solvent, it is crucial to be mindful of its final concentration in your experimental setup. High concentrations of organic solvents can be toxic to cells or interfere with assay components. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced artifacts. Always perform a vehicle control experiment to ensure the solvent at its final concentration does not affect your results.
Troubleshooting Guide
Issue: this compound hydrochloride precipitates when added to my physiological buffer.
This is a common issue due to the pH-dependent solubility of this compound. Here is a step-by-step workflow to address this problem:
References
Optimizing Dicyclomine Concentration for In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for optimizing Dicyclomine concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider for my in vitro model?
A1: this compound exhibits a dual mechanism of action. It acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype.[1][2][3] Additionally, it has a direct musculotropic effect, meaning it can directly relax smooth muscle, independent of cholinergic nerve stimulation.[2][4] This dual action is important to consider when designing experiments and interpreting results.
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data from smooth muscle studies, a starting range of 1 x 10⁻⁷ M to 3 x 10⁻⁵ M (0.1 µM to 30 µM) is often effective for observing antagonistic effects on muscarinic receptors. For cytotoxicity and cell proliferation assays, a broader range should be tested to determine the IC50 value for your specific cell line.
Q3: How should I prepare a stock solution of this compound hydrochloride for in vitro experiments?
A3: this compound hydrochloride is soluble in water. A common method for preparing a stock solution is to dissolve the powder in 0.1 N hydrochloric acid to create a concentrated stock (e.g., 1000 µg/mL), which can then be further diluted in your cell culture medium or buffer of choice to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and stability.
Q4: Is this compound stable in cell culture media?
A4: this compound is generally stable in solution. However, the stability can be influenced by the pH and composition of the culture medium. It is good practice to prepare fresh working solutions from a concentrated stock for each experiment. Some formulations of this compound syrup have shown good stability at 4 ± 2 °C for up to 6 months.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | - Poor solubility of the free base form at neutral pH. - High final concentration. | - Ensure you are using this compound hydrochloride, which has better aqueous solubility. - Prepare a high-concentration stock solution in a suitable solvent (e.g., water or 0.1N HCl) and then dilute it to the final working concentration in your culture medium. - Consider using solid dispersion techniques with carriers like β-cyclodextrin to enhance solubility. |
| Inconsistent or unexpected experimental results | - Variability in cell passage number and health. - Inaccurate drug concentration. - Off-target effects of this compound. | - Use cells within a consistent and low passage number range. - Always prepare fresh dilutions of this compound for each experiment. - Perform thorough dose-response curves to identify the optimal concentration window. - Consider this compound's dual mechanism of action (anticholinergic and musculotropic) when interpreting data. |
| High background or false positives in viability/cytotoxicity assays | - Interference of this compound with the assay chemistry. - Solvent toxicity if using a high concentration of a solvent like DMSO. | - Run appropriate controls, including vehicle controls (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cell death. - Ensure the final concentration of any solvent is well below the level known to be toxic to your cells (typically <0.5% for DMSO). |
| Difficulty observing a clear antagonistic effect | - Concentration of agonist (e.g., acetylcholine) is too high. - this compound concentration is too low. - Receptor expression levels in your cell model are low. | - Optimize the agonist concentration to be in the EC50 to EC80 range. - Perform a dose-response curve for this compound to determine the appropriate inhibitory concentration. - Confirm the expression of the target muscarinic receptors in your cell line using techniques like qPCR or western blotting. |
Data on this compound Concentrations in In Vitro Assays
The following tables summarize reported concentrations of this compound used in various in vitro experimental settings. Note that the optimal concentration for your specific experiment may vary.
Table 1: this compound Concentrations for Smooth Muscle Contraction Assays
| Tissue/Cell Type | Agonist | This compound Concentration Range | Observed Effect |
| Guinea pig bladder body | Acetylcholine | 1 x 10⁻⁷ M to 1 x 10⁻⁵ M | Competitive inhibition of contraction |
| Guinea pig bladder base | Acetylcholine | 1 x 10⁻⁶ M, 1 x 10⁻⁵ M | Competitive inhibition of contraction |
| Rabbit bladder body | Acetylcholine | 5 x 10⁻⁶ M to 3 x 10⁻⁵ M | Significant blockade of contraction |
| Rabbit bladder base | Acetylcholine | 1 x 10⁻⁵ M and 3 x 10⁻⁵ M | Significant blockade of contraction |
| Rabbit bladder body and base | Barium chloride | 1 x 10⁻⁵ M | Significant antagonism of contraction |
| Rabbit and human bladder | Carbachol | ≤ 1 x 10⁻⁶ M | Competitive antimuscarinic activity |
| Rabbit and human bladder | Carbachol and Potassium | > 1 x 10⁻⁶ M | Noncompetitive antagonist action |
Table 2: this compound Binding Affinities
| Receptor Subtype | Preparation | pA₂ Value | Ki Value |
| M1 (neuronal) | Guinea-pig myenteric plexus | 9.13 | - |
| M2 (prejunctional) | Guinea-pig myenteric plexus | 7.61 | - |
| M2 (postjunctional) | Guinea-pig myenteric plexus | 7.21 | - |
| M1 | Cortical membranes | - | 3.7-14 nM |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile 0.1 N hydrochloric acid or sterile water to make a concentrated stock solution (e.g., 10 mg/mL or 1000 µg/mL).
-
Ensure the powder is completely dissolved by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
-
For experiments, thaw an aliquot and dilute it to the final desired concentrations in pre-warmed cell culture medium or appropriate buffer.
General Protocol for Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizing this compound's Mechanism of Action
Signaling Pathways
This compound primarily targets muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the antagonistic effect of this compound on the M1 and M3 muscarinic receptor signaling pathways, which are commonly involved in smooth muscle contraction and glandular secretion.
Caption: Antagonistic effect of this compound on the muscarinic signaling pathway.
Experimental Workflow for Determining IC50
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Caption: Workflow for determining the IC50 of this compound.
This technical support center provides a starting point for optimizing this compound concentrations in your in vitro experiments. Remember that empirical testing and careful optimization are key to achieving reliable and reproducible results.
References
Dicyclomine Stock Solution Stability: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of dicyclomine in long-term stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: this compound hydrochloride is soluble in several common laboratory solvents, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][2] The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with your cell culture or assay system. For aqueous solutions, it is recommended to use them fresh, as their long-term stability is not well-established.[3]
Q2: What are the recommended storage conditions and expected shelf-life for this compound hydrochloride stock solutions?
A2: While this compound hydrochloride is stable as a solid for over two years when stored correctly, its stability in solution is more limited.[2] For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is advisable to store solutions at -20°C.[2] It is crucial to protect solutions from light, as this compound is known to be photosensitive.
Q3: How stable are aqueous solutions of this compound hydrochloride?
A3: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day. If an aqueous solution is required, it should be prepared fresh before use. A study on a formulated this compound HCl syrup showed good stability for 6 months at 4 ± 2°C, but this formulation contained stabilizers.
Q4: Is this compound susceptible to degradation?
A4: Yes, this compound is susceptible to degradation under various conditions, including acid and base hydrolysis, oxidation, heat, and exposure to UV radiation. Forced degradation studies have shown significant degradation under these stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon storage, especially after freeze-thaw cycles. | The solubility of this compound may be exceeded at lower temperatures, or the solvent may have partially evaporated, increasing the concentration. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. |
| Inconsistent or unexpected experimental results. | The this compound in the stock solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures) or prolonged storage. | Prepare a fresh stock solution from solid this compound hydrochloride. Always store stock solutions protected from light and at the recommended temperature. It is good practice to periodically check the purity of long-term stock solutions using an appropriate analytical method like HPLC. |
| Discoloration of the stock solution. | This may indicate degradation of this compound or a reaction with the solvent or a contaminant. | Discard the solution and prepare a fresh stock solution using high-purity solvent. Ensure all glassware is thoroughly cleaned. |
Quantitative Stability Data
The following table summarizes the results of a forced degradation study on this compound, indicating its susceptibility to various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis (0.1N HCl) | 6 hours | Room Temperature | 17.4% |
| Base Hydrolysis (0.1N NaOH) | 6 hours | Room Temperature | 9.76% |
| Neutral Hydrolysis (Water) | 6 hours | Room Temperature | 8.3% |
| Oxidative Degradation (3% H₂O₂) | 4 hours | Room Temperature | 10.52% |
| Photolytic Degradation (UV Radiation) | 6 hours | Room Temperature | 16.79% |
| Thermal Degradation | 6 hours | 60°C | 10.09% |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For example, for 1 mL of a 10 mM solution, weigh 3.46 mg of this compound hydrochloride (Molecular Weight: 345.95 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the final desired concentration.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use, light-protecting vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of a this compound stock solution. The specific parameters may need to be optimized for your equipment and reagents.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., pH 5.9 buffer) in a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh standard solution of this compound hydrochloride of known concentration in the mobile phase.
-
Dilute a sample of your stock solution to be tested to a concentration within the linear range of the assay using the mobile phase.
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the diluted sample of your stock solution.
-
Calculate the concentration of this compound in your stock solution by comparing the peak area to that of the standard.
-
To assess stability over time, repeat this procedure at regular intervals (e.g., weekly or monthly) with a stored aliquot of your stock solution. A significant decrease in the calculated concentration indicates degradation.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
References
Identifying and minimizing Dicyclomine off-target effects in cell culture.
Welcome to the technical support center for the use of Dicyclomine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound, ensuring the accuracy and reliability of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It shows a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes.[4][5] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.
Q2: What are the known secondary or "off-target" mechanisms of this compound?
A2: In addition to its primary antimuscarinic activity, this compound is known to have a direct musculotropic (smooth muscle relaxant) effect. This is attributed to its ability to act as a non-competitive antagonist at histamine H1 and bradykinin B2 receptors.
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects are concentration-dependent. While specific effective concentrations for on-target effects can vary between cell lines and experimental conditions, off-target effects generally become more prominent at higher concentrations. It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration range that minimizes off-target activity. As a general guideline, concentrations significantly exceeding the binding affinities (Ki) for its primary targets are more likely to produce off-target effects.
Q4: Can this compound affect cell viability?
A4: Yes, like any compound, this compound can be cytotoxic at high concentrations. The cytotoxic concentration (IC50) can vary significantly between different cell lines. It is essential to determine the IC50 for your specific cell line using a cytotoxicity assay to establish a therapeutic window where the compound is active on its target without causing significant cell death.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in intracellular calcium levels. | This compound's antagonism of Gq-coupled histamine H1 or bradykinin B2 receptors can modulate intracellular calcium signaling. | 1. Perform a calcium mobilization assay in the presence of specific antagonists for H1 and B2 receptors to see if the effect is blocked.2. Use a lower concentration of this compound.3. Ensure your experimental buffer contains a stable calcium concentration. |
| Altered cell proliferation or cell cycle arrest. | Some histamine H1 receptor antagonists have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines. While not directly demonstrated for this compound, this is a potential off-target effect. | 1. Perform a cell cycle analysis using flow cytometry.2. Conduct an apoptosis assay (e.g., Annexin V/PI staining).3. Compare the observed effects with a more selective muscarinic antagonist. |
| Changes in cell morphology, adhesion, or detachment. | Alterations in cell morphology can be indicative of cytotoxicity or interference with cytoskeletal dynamics. This could be a general cytotoxic effect at high concentrations or a more specific off-target interaction. | 1. Perform a cytotoxicity assay (MTT or LDH) to rule out general toxicity.2. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin for actin).3. Test a range of this compound concentrations to find a non-toxic working concentration. |
| Inconsistent or unexpected results in GPCR signaling assays (e.g., cAMP levels). | While this compound's primary targets (M1, M3) are Gq-coupled, it also has affinity for M2 receptors which are Gi-coupled and can inhibit adenylyl cyclase, thus affecting cAMP levels. | 1. Use a cell line expressing a single muscarinic receptor subtype to dissect the specific effect.2. Measure cAMP levels in response to this compound in the presence and absence of a Gi inhibitor (e.g., pertussis toxin). |
Quantitative Data
Table 1: this compound Binding Affinities (Ki) for On-Target Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| Muscarinic M1 | 5.1 | |
| Muscarinic M2 | 54.6 |
Table 2: this compound Functional Antagonism (pA2)
| Receptor | pA2 Value | Reference(s) |
| Muscarinic M1 (neuronal) | 9.13 | |
| Muscarinic M2 (prejunctional) | 7.61 | |
| Muscarinic M2 (postjunctional) | 7.21 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is to determine the concentration of this compound that is cytotoxic to the cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol is to assess the effect of this compound on Gq-coupled receptor signaling.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (if required for your cell line to prevent dye leakage)
-
Agonist for the receptor of interest
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye loading solution by diluting Fluo-4 AM in HBSS/HEPES buffer (with probenecid if necessary).
-
Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS/HEPES buffer to remove excess dye.
-
Add HBSS/HEPES buffer containing the desired concentration of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject the agonist and continue to record the fluorescence intensity over time to measure the change in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
Signaling Pathways and Experimental Workflows
Caption: On-Target Signaling Pathway of this compound.
Caption: Known Off-Target Signaling of this compound.
Caption: Troubleshooting Workflow for this compound.
References
Dicyclomine Hydrochloride Recrystallization: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of dicyclomine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.
Physical and Chemical Properties of this compound Hydrochloride
A thorough understanding of this compound hydrochloride's properties is fundamental to successful recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₅NO₂·HCl | [1] |
| Molecular Weight | 345.95 g/mol | [1] |
| Melting Point | 172-174 °C | [1] |
| Appearance | Fine, white, crystalline powder | [1] |
| Solubility | Soluble in water; Freely soluble in ethanol and chloroform; Practically insoluble in ether. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge encountered during the recrystallization of this compound hydrochloride?
A1: The most frequently reported issue is "oiling out," where the compound separates from the solution as a liquid (an oil) rather than forming solid crystals. This phenomenon can occur if the melting point of the solute is lower than the boiling point of the solvent or if there is a high concentration of impurities, which can depress the melting point.
Q2: Which solvents are recommended for the recrystallization of this compound hydrochloride?
A2: Based on available literature, effective solvents for recrystallizing this compound hydrochloride include butanone (methyl ethyl ketone) and a mixture of acetone and methanolic hydrogen chloride. Ethanol is also a potential solvent given the compound's free solubility in it.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound hydrochloride. Avoid using an excessive amount of solvent, as this will keep more of the compound dissolved in the solution even after cooling. Additionally, allow for a slow cooling process, followed by chilling in an ice bath, to promote maximum precipitation of the crystals.
Q4: What analytical methods can be used to assess the purity of recrystallized this compound hydrochloride?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound hydrochloride after recrystallization. A well-developed HPLC method can separate the active pharmaceutical ingredient from any remaining impurities, allowing for accurate quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound hydrochloride.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration of the solute and attempt to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound hydrochloride to the solution. |
| "Oiling Out" Occurs | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- The solution is too concentrated. | - Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to dilute the solution before attempting a slower cooling process.- Consider using a solvent with a lower boiling point.- If impurities are suspected, consider a pre-purification step or using a different recrystallization solvent. |
| Low Crystal Yield | - Using an excessive amount of recrystallization solvent.- Premature crystallization during hot filtration.- Incomplete cooling of the solution. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or in the funnel.- Allow the solution to cool slowly to room temperature and then thoroughly chill in an ice bath. |
| Poor Crystal Quality (e.g., small or discolored crystals) | - Cooling the solution too rapidly.- Presence of colored impurities. | - Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.- If the crystals are discolored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride from Butanone
-
Objective: To purify crude this compound hydrochloride using butanone as the recrystallization solvent.
-
Methodology:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of butanone to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more butanone in small increments if necessary to achieve full dissolution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold butanone.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
-
Visualizations
Troubleshooting Workflow for this compound Hydrochloride Recrystallization
Caption: A logical workflow for troubleshooting common issues during this compound hydrochloride recrystallization.
References
Addressing experimental artifacts with Dicyclomine in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts when using Dicyclomine in in vitro settings. The information is tailored for researchers, scientists, and drug development professionals to help ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound functions through a dual mechanism. Primarily, it is a competitive antagonist of muscarinic acetylcholine receptors, with a notable preference for the M1 subtype over M2 and M3 subtypes[1][2]. Secondly, it exerts a direct musculotropic effect, relaxing smooth muscle independently of cholinergic antagonism, likely by antagonizing bradykinin- and histamine-induced spasms.
Q2: I am observing effects at concentrations lower than expected for muscarinic receptor antagonism. What could be the cause?
A2: this compound has several off-target effects that may manifest at different concentrations. These include local anesthetic effects due to sodium channel blockade, non-competitive inhibition of histamine and bradykinin responses, and potential interactions with other receptors or ion channels. It is crucial to characterize the dose-response relationship in your specific model system and consider these alternative mechanisms.
Q3: Can this compound affect cell viability in my experiments?
A3: Yes, like many pharmacological agents, this compound can induce cytotoxicity at higher concentrations. The cytotoxic effects can be cell-line dependent and may be influenced by the metabolic state of the cells. It is recommended to perform a baseline cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell type and experimental duration.
Q4: Does this compound interfere with fluorescence-based assays?
A4: While direct studies on this compound's autofluorescence are not widely published, its chemical structure, containing aromatic rings, suggests a potential for intrinsic fluorescence or quenching effects in sensitive fluorescence-based assays. It is advisable to run proper controls, including this compound in cell-free assay buffer, to check for any interference with your specific fluorophores and detection wavelengths.
Q5: What are the key physicochemical properties of this compound to be aware of for in vitro work?
A5: this compound hydrochloride is a white crystalline powder, soluble in water, and freely soluble in alcohol and chloroform. It has a high lipophilicity (LogP ≈ 5.5), which may lead to non-specific binding to plasticware or hydrophobic pockets in proteins. Its bitter taste and reported numbing effect are indicative of its local anesthetic properties.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Symptom | Potential Cause (Artifact) | Troubleshooting Steps |
| Inhibited cell growth at concentrations expected to be non-toxic. | Mitochondrial Dysfunction: Anticholinergic drugs can sometimes interfere with mitochondrial function. This compound's off-target effects might impact cellular respiration, leading to a reduction in MTT formazan product that is not directly due to cell death. | 1. Use an alternative viability assay: Employ a method based on a different cellular process, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a crystal violet assay for cell number. 2. Directly assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRE to specifically investigate effects on mitochondrial health. 3. Run a cell-free control: Incubate this compound with MTT reagent in your culture medium without cells to check for direct chemical reduction or interaction with the dye. |
| High variability between replicate wells. | Compound Precipitation: Due to its high lipophilicity, this compound may precipitate out of aqueous culture media at higher concentrations, especially in the presence of certain serum proteins. | 1. Visually inspect wells: Use a microscope to check for any precipitate. 2. Test solubility in your media: Prepare the highest concentration of this compound in your specific culture medium and observe for any cloudiness or precipitation over time. 3. Use a suitable solvent: While this compound HCl is water-soluble, ensuring complete dissolution in stock solutions is critical. A small amount of DMSO for stock solutions, with appropriate final concentration in the assay, can be considered. |
Issue 2: Confounding Readouts in Calcium Signaling Assays
| Symptom | Potential Cause (Artifact) | Troubleshooting Steps |
| Blunted or absent calcium response to a known agonist (e.g., carbachol). | Expected Muscarinic Antagonism: This is the primary mechanism of this compound. | This is likely an on-target effect. To confirm, perform a Schild analysis to determine the potency (pA2) of this compound as a competitive antagonist. |
| Inhibition of calcium influx induced by non-muscarinic stimuli (e.g., KCl depolarization, ionophores). | Local Anesthetic Effect: this compound is known to have local anesthetic properties, which often involve the blockade of voltage-gated sodium channels. This can indirectly affect calcium signaling by altering membrane potential and the driving force for calcium entry. | 1. Use a specific sodium channel blocker: Compare the effects of this compound to a known local anesthetic like lidocaine in your assay. 2. Test different depolarization methods: If using KCl, try an alternative method that does not rely on voltage-gated sodium channels to see if the inhibitory effect persists. 3. Directly measure membrane potential: Use a membrane potential-sensitive dye to assess if this compound is altering the cell's resting membrane potential. |
| Artifactual fluorescence signals. | Compound Interference: The chemical structure of this compound may lead to autofluorescence or quenching of the calcium indicator dye's signal. | 1. Run a compound-only control: Add this compound to wells with assay buffer but no cells to measure its intrinsic fluorescence at your assay's wavelengths. 2. Perform an in vitro dye calibration: Calibrate your calcium indicator dye in the presence and absence of this compound to check for any spectral shifts or quenching. |
Issue 3: Inconsistent Results in Receptor Binding Assays
| Symptom | Potential Cause (Artifact) | Troubleshooting Steps |
| High non-specific binding. | High Lipophilicity (LogP ≈ 5.5): this compound can bind non-specifically to filter papers, plasticware, and hydrophobic regions of proteins other than the target receptor. | 1. Increase detergent concentration: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your binding and wash buffers. 2. Pre-treat materials: Pre-soak filter mats and plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). 3. Optimize washing steps: Increase the number and volume of washes with ice-cold buffer to reduce non-specifically bound compound. |
| Discrepancy between binding affinity (Ki) and functional potency (IC50). | Multiple Mechanisms of Action: The functional assay may be influenced by this compound's off-target effects (e.g., musculotropic, antihistaminic) in addition to its muscarinic receptor antagonism, while the binding assay is specific to the receptor interaction. | This is a valid pharmacological observation rather than a true artifact. It highlights the dual mechanism of this compound. Report both values and discuss the potential contribution of off-target effects to the functional data. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | pA2 | Reference |
| Muscarinic M1 | Guinea Pig Cortex | [3H]-Pirenzepine | 12 | 9.13 | |
| Muscarinic M2 | Guinea Pig Ileum (prejunctional) | - | - | 7.61 | |
| Muscarinic M2 | Guinea Pig Ileum (postjunctional) | - | - | 7.21 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 309.5 g/mol | |
| LogP | 5.5 | |
| Water Solubility (HCl salt) | Soluble | |
| pKa (Strongest Basic) | 8.96 |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound hydrochloride in serum-free culture medium. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or controls to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Artifact Control: In a separate set of cell-free wells, add 100 µL of the this compound dilutions to assess for direct interaction with the MTT reagent.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation and Reading: Incubate the plate in the dark for at least 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm.
-
Data Analysis: Subtract the background absorbance from the cell-free control wells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluating this compound's Effect on Muscarinic Receptor-Mediated Calcium Mobilization
-
Cell Preparation: Plate cells suitable for calcium imaging (e.g., CHO cells expressing M1 receptors) on a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Compound Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes to allow for receptor binding. Include a vehicle control.
-
Baseline Reading: Measure the baseline fluorescence signal using a fluorescence plate reader or microscope equipped for calcium imaging.
-
Agonist Stimulation: Add a muscarinic agonist (e.g., carbachol) at a concentration known to elicit a sub-maximal response (EC80) and immediately begin kinetic fluorescence reading.
-
Data Analysis: Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes) in response to the agonist. Plot the agonist response as a function of this compound concentration to determine the IC50 for functional antagonism.
-
Troubleshooting Controls:
-
Compound Autofluorescence: In cell-free wells containing this compound, measure fluorescence at the assay wavelengths.
-
Non-specific Inhibition: In separate wells, stimulate cells with a non-receptor-mediated calcium mobilizer (e.g., thapsigargin or a calcium ionophore like ionomycin) in the presence of this compound to check for off-target effects on calcium signaling machinery.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for this compound artifacts.
References
Dicyclomine Interference with Fluorescent Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with dicyclomine in fluorescence-based assays. The following information is designed to help identify and mitigate potential artifacts caused by this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic antispasmodic and anticholinergic (antimuscarinic) agent.[1][2][3] Its primary mechanism of action involves the relaxation of smooth muscle spasms in the gastrointestinal tract.[2][4] This is achieved through a dual mechanism:
-
Anticholinergic Effect: It acts as an antagonist at muscarinic acetylcholine receptors (primarily M1, M2, and M3).
-
Musculotropic Effect: It has a direct relaxing effect on smooth muscle, independent of cholinergic innervation.
This compound is commonly used to treat symptoms of irritable bowel syndrome (IBS).
Q2: Can this compound interfere with fluorescence-based assays?
While there is a lack of direct, published evidence specifically documenting this compound's interference with fluorescent assays, its chemical properties and the nature of small molecules in high-throughput screening (HTS) suggest a potential for interference. Interference can manifest as either false positives or false negatives. It is, therefore, crucial to perform appropriate control experiments to rule out any assay artifacts.
Q3: What are the common mechanisms of small molecule interference in fluorescent assays?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's reporter dye, resulting in a decreased signal and potentially a false-negative result.
-
Interaction with Assay Components: The compound may interact with assay reagents, such as the fluorescent dye or cellular components, in a way that alters the fluorescence output.
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in a Calcium Flux Assay
Symptom: You are performing a cell-based calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4 AM). Upon addition of this compound, you observe a dose-dependent increase in fluorescence, suggesting a rise in intracellular calcium. However, this is contrary to your expected outcome for a muscarinic antagonist.
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your calcium indicator.
Troubleshooting Protocol:
-
Perform a Cell-Free Autofluorescence Check:
-
Prepare a multi-well plate with your assay buffer.
-
Add a serial dilution of this compound to the wells, matching the concentrations used in your cellular assay.
-
Do not add the fluorescent calcium indicator or cells.
-
Read the plate on your fluorescence plate reader using the same filter set as your main experiment.
-
-
Analyze the Data:
-
If you observe a significant, dose-dependent increase in fluorescence in the absence of the indicator dye and cells, this strongly suggests that this compound is autofluorescent under your experimental conditions.
-
Hypothetical Data Summary:
| This compound (µM) | Relative Fluorescence Units (RFU) - With Cells & Fluo-4 | Relative Fluorescence Units (RFU) - Cell-Free, this compound Only |
| 0 (Vehicle) | 10,000 | 50 |
| 1 | 15,000 | 5,000 |
| 10 | 30,000 | 20,000 |
| 100 | 50,000 | 40,000 |
Experimental Protocol: this compound Autofluorescence Check
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare your standard assay buffer.
-
-
Plate Preparation:
-
In a 96-well black, clear-bottom plate, add assay buffer to all wells.
-
Create a serial dilution of this compound directly in the plate, with final concentrations ranging from your lowest to highest experimental concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate under the same conditions (temperature, duration) as your main experiment.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a plate reader with the excitation and emission wavelengths appropriate for your experimental fluorophore (e.g., Ex: 488 nm, Em: 525 nm for Fluo-4).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected signal increase.
Issue 2: Reduced Signal in a Fluorescence Polarization (FP) Assay
Symptom: You are using a fluorescence polarization assay to study the binding of a fluorescently labeled ligand to a muscarinic receptor. When this compound is added as a competitor, you observe a decrease in fluorescence intensity at higher concentrations, in addition to the expected decrease in polarization.
Possible Cause: this compound may be quenching the fluorescence of your labeled ligand.
Troubleshooting Protocol:
-
Perform a Quenching Assay:
-
Prepare a multi-well plate with your assay buffer.
-
Add your fluorescently labeled ligand at the same concentration used in your binding assay to all wells.
-
Add a serial dilution of this compound.
-
Do not add the receptor.
-
Measure the fluorescence intensity.
-
-
Analyze the Data:
-
A dose-dependent decrease in fluorescence intensity in the absence of the receptor indicates that this compound is quenching the signal of your fluorescent probe.
-
Hypothetical Data Summary:
| This compound (µM) | Fluorescence Polarization (mP) - Complete Assay | Fluorescence Intensity (RFU) - Quenching Control |
| 0 (Vehicle) | 250 | 100,000 |
| 1 | 220 | 98,000 |
| 10 | 150 | 85,000 |
| 100 | 80 | 60,000 |
Experimental Protocol: this compound Quenching Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound.
-
Prepare a working solution of your fluorescently labeled ligand in assay buffer.
-
-
Plate Preparation:
-
In a suitable assay plate (e.g., 384-well black plate), add the fluorescently labeled ligand to all wells.
-
Add a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate as you would for your main FP assay.
-
-
Fluorescence Reading:
-
Measure the total fluorescence intensity using your plate reader.
-
Potential Interference Pathway:
Caption: Potential mechanism of fluorescence quenching by this compound.
References
Technical Support Center: Dicyclomine Experiments in Tissue Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dicyclomine-induced tachyphylaxis in in-vitro tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] It exhibits a higher affinity for the M1 muscarinic receptor subtype compared to M2 and M3 subtypes.[3][4][5] By blocking the action of acetylcholine on smooth muscle cells in the gastrointestinal tract, this compound leads to muscle relaxation and a reduction in spasms. Additionally, it possesses a direct smooth muscle relaxant effect that is independent of its anticholinergic activity.
Q2: What is tachyphylaxis and why is it a concern in my experiments?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. In the context of your experiments, if you observe a diminished contractile or relaxant response of your tissue preparation to this compound after successive applications, you are likely encountering tachyphylaxis. This can lead to inaccurate and unreliable data, making it difficult to assess the true pharmacological effects of this compound.
Q3: What are the potential mechanisms behind tachyphylaxis to muscarinic receptor ligands?
While the specific mechanisms for this compound, an antagonist, are not well-documented, tachyphylaxis to muscarinic agonists is generally attributed to several cellular processes:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to its uncoupling from the G-protein and subsequent loss of signaling.
-
Receptor Internalization: The phosphorylated receptor can be targeted for internalization into the cell via endosomes.
-
Receptor Downregulation: Prolonged exposure to an agonist can lead to the degradation of internalized receptors, resulting in a decrease in the total number of receptors available on the cell surface.
For an antagonist like this compound, the observed "tachyphylaxis" might be a more complex phenomenon. It could involve mechanisms such as receptor upregulation during the initial blockade, followed by a desensitization to a subsequent agonist challenge after this compound washout.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing tissue response to repeated this compound application. | Tachyphylaxis due to receptor desensitization or other adaptive cellular mechanisms. | 1. Increase Washout Periods: Allow for a longer washout period between this compound applications to enable the tissue to return to its baseline state. Start with doubling the current washout time and optimize as needed. 2. Use a Cumulative Concentration-Response Protocol: If not already doing so, switch to a cumulative concentration-response protocol for this compound. This can sometimes reduce the development of tachyphylaxis compared to repeated applications of a single concentration. 3. Interleave with an Agonist: After a washout period, contract the tissue with a standard concentration of an agonist (e.g., carbachol, acetylcholine) to ensure the tissue is still responsive before the next this compound application. |
| Tissue is unresponsive to agonists after this compound washout. | Incomplete washout of this compound, leading to persistent receptor blockade. | 1. Increase Washout Volume and Frequency: Increase the volume of the physiological salt solution used for washing and the number of washes between drug applications. 2. Verify Agonist Viability: Ensure the agonist solution is fresh and has not degraded. Test the agonist on a naive tissue preparation to confirm its efficacy. |
| High variability in this compound response between different tissue preparations. | Differences in tissue health, receptor density, or experimental conditions. | 1. Standardize Tissue Dissection and Handling: Ensure consistent dissection and handling procedures to minimize tissue trauma. 2. Equilibration Time: Use a standardized and adequate equilibration period for all tissues before starting the experiment. A common practice is a 60-90 minute equilibration with regular washing. 3. Control for Tissue Source Variability: If possible, use tissues from animals of the same age, sex, and strain. |
Experimental Protocols
Protocol 1: Investigating and Overcoming this compound Tachyphylaxis in Isolated Smooth Muscle
This protocol provides a framework for assessing and potentially mitigating tachyphylaxis to this compound in an isolated smooth muscle preparation (e.g., guinea pig ileum, rabbit bladder).
Materials:
-
Isolated tissue bath system with temperature control and aeration
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and gassed with 95% O2 / 5% CO2
-
This compound hydrochloride stock solution
-
Muscarinic agonist stock solution (e.g., Carbachol or Acetylcholine)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue (e.g., a segment of guinea pig ileum) and place it in cold PSS.
-
Mount the tissue in the isolated tissue bath containing pre-warmed and aerated PSS.
-
Attach one end of the tissue to a fixed point and the other to an isotonic transducer.
-
Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, but a common starting point for guinea pig ileum is 1g).
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes.
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Assessing Tachyphylaxis:
-
Obtain a control contraction by adding a submaximal concentration of a muscarinic agonist (e.g., 1 µM Carbachol) to the bath.
-
Wash the tissue extensively until the tension returns to baseline.
-
Add a specific concentration of this compound (e.g., 10 µM) to the bath and incubate for a set period (e.g., 15 minutes).
-
Without washing, add the same submaximal concentration of the muscarinic agonist to assess the antagonistic effect of this compound.
-
Wash the tissue extensively to remove both this compound and the agonist.
-
Repeat the application of this compound followed by the agonist at regular intervals (e.g., every 30 minutes) for 3-4 cycles.
-
A progressive decrease in the inhibitory effect of this compound on the agonist-induced contraction indicates the development of tachyphylaxis.
-
-
Managing Tachyphylaxis:
-
Washout Optimization: If tachyphylaxis is observed, systematically increase the duration of the washout period between this compound applications (e.g., 30, 45, 60 minutes) and repeat the assessment.
-
Rest Periods: Introduce a "rest period" where the tissue is incubated in drug-free PSS for an extended duration (e.g., 60 minutes) to allow for potential receptor re-sensitization.
-
Use of a Different Antagonist: If tachyphylaxis to this compound persists and is problematic, consider using a different muscarinic antagonist with a different pharmacological profile as a control.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for tachyphylaxis.
References
- 1. mdpi.com [mdpi.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Dicyclomine's local anesthetic properties in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclomine, focusing on how to account for its local anesthetic properties in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound?
A1: this compound exhibits a dual mechanism of action. It functions as a competitive antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype.[1][2][3] Additionally, it possesses local anesthetic properties by blocking voltage-gated sodium channels, with a potency comparable to that of lidocaine.[4]
Q2: How does the local anesthetic effect of this compound interfere with studies of its anticholinergic activity?
A2: In experimental models that rely on nerve stimulation to induce a response (e.g., electrical field stimulation of isolated tissues), this compound's local anesthetic effect can block nerve conduction. This can mask or confound the interpretation of its effects on postsynaptic muscarinic receptors. For instance, a reduction in smooth muscle contraction upon electrical stimulation could be due to either muscarinic receptor blockade on the muscle or inhibition of acetylcholine release from nerve terminals via sodium channel blockade.
Q3: At what concentrations are the local anesthetic effects of this compound likely to be observed?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly potent inhibition of nerve-stimulated contractions in isolated tissue preparations. | This compound's local anesthetic effect is blocking nerve conduction, preventing neurotransmitter release. | 1. Use a direct muscarinic agonist: Instead of nerve stimulation, use a direct-acting muscarinic agonist like carbachol or acetylcholine to elicit contractions. This bypasses the nerve and directly assesses the effect on postsynaptic muscarinic receptors. 2. Compare with a pure local anesthetic: Run a parallel experiment with a local anesthetic that lacks anticholinergic activity, such as lidocaine, at a comparable concentration. This will help to distinguish the contribution of sodium channel blockade to the observed effect. 3. Vary stimulation parameters: In some cases, altering the frequency or intensity of electrical stimulation may help to partially overcome the local anesthetic effect, although this should be approached with caution as it can introduce other variables. |
| Difficulty achieving a stable baseline in isolated tissue bath experiments. | This compound may have direct effects on smooth muscle tone independent of muscarinic receptors, particularly at higher concentrations. | 1. Allow for a longer equilibration period: After adding this compound, allow the tissue to stabilize for a longer period before initiating experimental measurements. 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that produces a consistent anticholinergic effect to minimize off-target effects. |
| Inconsistent results between different tissue preparations. | The expression and subtype of muscarinic receptors, as well as the density of sodium channels, can vary between different tissues and species. | 1. Characterize the receptor subtype: If not already known, perform pharmacological characterization of the muscarinic receptor subtypes present in your tissue preparation using selective agonists and antagonists. 2. Conduct species-specific validation: Be aware that findings in one species (e.g., rabbit) may not directly translate to another (e.g., guinea pig). |
| Observed effects do not align with expected anticholinergic outcomes. | The experimental endpoint may be influenced by signaling pathways affected by local anesthetics. | 1. Measure membrane potential: If feasible for your preparation, directly measure changes in membrane potential to assess the impact of this compound on nerve or muscle cell excitability. 2. Assess neurotransmitter release: Employ techniques such as HPLC to directly measure the release of neurotransmitters like acetylcholine from nerve terminals in the presence and absence of this compound. |
Quantitative Data
Table 1: this compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| M1 | pA2 | 9.13 | Guinea-pig ileum | |
| M1 | Ki | 5.1 nM | Human placental brush-border membrane | |
| M2 | pA2 | 7.61 (prejunctional) | Guinea-pig ileum | |
| M2 | pA2 | 7.21 (postjunctional) | Guinea-pig ileum | |
| M2 | Ki | 54.6 nM | Human placental basal plasma membrane |
Note: A direct IC50 value for this compound's sodium channel blockade was not found in the provided search results. Its potency is reported to be comparable to lidocaine.
Experimental Protocols
Protocol 1: Differentiating Muscarinic Antagonism from Local Anesthetic Effects in Isolated Smooth Muscle
Objective: To distinguish between this compound's anticholinergic and local anesthetic effects on smooth muscle contractility.
Materials:
-
Isolated smooth muscle preparation (e.g., guinea pig ileum, rat colon)
-
Isolated tissue bath system with force transducer and data acquisition software
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
This compound hydrochloride
-
Acetylcholine or Carbachol (muscarinic agonist)
-
Lidocaine hydrochloride (local anesthetic control)
-
Tetrodotoxin (TTX) (selective sodium channel blocker, optional)
-
Electrical field stimulation electrodes
Methodology:
-
Tissue Preparation and Mounting:
-
Sacrifice the animal and dissect the desired smooth muscle tissue.
-
Mount the tissue in the isolated organ bath containing aerated PSS at 37°C under an appropriate resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes of PSS every 15-20 minutes.
-
-
Part A: Assessing Muscarinic Antagonism (Direct Agonist Stimulation)
-
Establish a cumulative concentration-response curve for acetylcholine or carbachol to induce tissue contraction.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Pre-incubate the tissue with a specific concentration of this compound for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for the muscarinic agonist in the presence of this compound.
-
A rightward shift in the concentration-response curve is indicative of competitive antagonism at the muscarinic receptor.
-
-
Part B: Assessing Local Anesthetic Effect (Electrical Field Stimulation)
-
After a washout period, elicit contractions using electrical field stimulation (EFS) at parameters known to induce nerve-mediated contractions.
-
Once a stable response to EFS is achieved, add increasing concentrations of this compound to the bath and record the inhibition of the contractile response.
-
In a parallel experiment, use lidocaine at similar concentrations to determine the inhibitory effect of a pure local anesthetic.
-
(Optional) Use TTX to confirm the neurogenic nature of the EFS-induced contractions.
-
Data Analysis:
-
For Part A, calculate the pA2 value for this compound to quantify its affinity for the muscarinic receptor.
-
For Part B, compare the IC50 values of this compound and lidocaine for inhibiting EFS-induced contractions. A similar IC50 value would suggest a significant local anesthetic contribution.
Protocol 2: Assessing this compound's Effect on Compound Action Potentials in an Ex Vivo Nerve Preparation
Objective: To directly measure the local anesthetic effect of this compound on nerve conduction.
Materials:
-
Isolated nerve preparation (e.g., frog sciatic nerve)
-
Nerve recording chamber with stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Ringer's solution
-
This compound hydrochloride
-
Lidocaine hydrochloride
Methodology:
-
Nerve Preparation:
-
Dissect the nerve and mount it in the recording chamber, ensuring the stimulating and recording electrodes are in contact with the nerve.
-
Perfuse the nerve with Ringer's solution.
-
-
Recording Compound Action Potentials (CAPs):
-
Deliver supramaximal electrical stimuli to the nerve and record the resulting CAP.
-
Establish a stable baseline CAP amplitude and latency.
-
-
Drug Application:
-
Apply this compound at various concentrations to the nerve segment between the stimulating and recording electrodes.
-
Record the changes in the CAP amplitude and conduction velocity over time.
-
A decrease in CAP amplitude and an increase in latency are indicative of a local anesthetic effect.
-
-
Positive Control:
-
Perform a parallel experiment using lidocaine to compare the magnitude and time course of the nerve block.
-
Data Analysis:
-
Calculate the concentration of this compound required to produce a 50% reduction in the CAP amplitude (IC50).
-
Compare this IC50 value to that of lidocaine to assess its relative local anesthetic potency.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and Site of this compound Antagonism.
Caption: Mechanism of this compound's Local Anesthetic Action via Sodium Channel Blockade.
Caption: Logical workflow for experimentally separating this compound's dual actions.
References
- 1. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Long‐term modulation of the axonal refractory period - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Dicyclomine Smooth Muscle Relaxation Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of dicyclomine smooth muscle relaxation assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in smooth muscle relaxation?
A1: this compound exhibits a dual mechanism of action. Primarily, it acts as an anticholinergic agent by competitively antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype, on smooth muscle cells.[1][2] This blockade prevents acetylcholine-induced contractions. Secondly, this compound possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of nerve stimulation by directly acting on the muscle fibers.[2][3]
Q2: Which isolated tissue is most commonly used for studying the effects of this compound?
A2: The guinea pig ileum is a classic and widely used model for studying the antispasmodic effects of drugs like this compound due to its sensitivity to cholinergic agonists and its spontaneous contractile activity.[1]
Q3: What is a pA2 value, and what is its significance for this compound?
A3: The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. For this compound, the reported pA2 value against the M1 muscarinic receptor in the guinea-pig ileum is approximately 9.13, indicating a high affinity for this receptor subtype.
Troubleshooting Guide
Q1: My isolated smooth muscle tissue is not showing a stable baseline or is contracting irregularly. What could be the cause?
A1: An unstable baseline or spontaneous contractions can arise from several factors:
-
Inadequate Oxygenation: Ensure the physiological salt solution (e.g., Krebs-Henseleit solution) is continuously bubbled with carbogen (95% O2, 5% CO2) to maintain oxygenation and a stable pH.
-
Temperature Fluctuations: The organ bath temperature should be strictly maintained at 37°C. Deviations can induce stress on the tissue.
-
Tissue Damage During Preparation: Handle the tissue gently during dissection and mounting to avoid mechanical damage, which can lead to erratic contractions.
-
Insufficient Equilibration Time: Allow the tissue to equilibrate in the organ bath for at least 60 minutes before starting the experiment, with regular washing every 15-20 minutes.
Q2: The response of the tissue to the contractile agonist (e.g., acetylcholine) is weak or inconsistent.
A2: A diminished response to agonists can be due to:
-
Tissue Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Ensure thorough washing between agonist additions.
-
Tissue Viability: The tissue may have lost its viability. This can be tested by applying a high concentration of potassium chloride (KCl), which should induce a strong contraction in healthy tissue.
-
Incorrect Agonist Concentration: Double-check the calculations and dilutions of your agonist stock solutions.
Q3: I am not observing a clear dose-dependent relaxation with this compound.
A3: This issue could be related to:
-
Suboptimal Agonist Concentration: The pre-contraction induced by the agonist should be submaximal (around 80% of the maximum response) to allow for a sufficient window to observe relaxation.
-
This compound Concentration Range: Ensure the concentration range of this compound being tested is appropriate. Based on its pA2 value, effective concentrations are typically in the nanomolar to micromolar range.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the organ bath is minimal (typically <0.1%) and that a solvent control is run to rule out any vehicle effects.
Q4: My results are not reproducible between different experimental days.
A4: Lack of reproducibility is a common challenge. To improve consistency:
-
Standardize Tissue Preparation: Use a consistent method for dissecting and preparing the smooth muscle strips.
-
Consistent Experimental Conditions: Maintain identical parameters such as bath temperature, oxygenation rate, and equilibration time across all experiments.
-
Fresh Solutions: Always prepare fresh physiological salt solutions and drug dilutions for each experiment.
-
Internal Controls: Use a standard reference compound in each experiment to normalize responses and account for inter-tissue variability.
Experimental Protocols
Isolated Guinea Pig Ileum Relaxation Assay
1. Tissue Preparation:
- Humanely euthanize a guinea pig according to institutional guidelines.
- Isolate a segment of the ileum and place it in a petri dish containing Krebs-Henseleit solution at room temperature.
- Gently remove the mesenteric attachment and luminal contents.
- Cut the ileum into segments of approximately 2-3 cm in length.
2. Organ Bath Setup:
- Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen gas.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
3. Experimental Procedure:
- After equilibration, induce a submaximal contraction with an appropriate concentration of a contractile agonist (e.g., acetylcholine).
- Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
- Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
- Record the isometric tension throughout the experiment.
4. Data Analysis:
- Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.
- Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
- Calculate the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.
Data Presentation
Table 1: Representative Concentration-Response Data for this compound-Induced Relaxation of Acetylcholine-Contracted Guinea Pig Ileum
| This compound Concentration (M) | Log [this compound] (M) | % Relaxation (Mean ± SEM) |
| 1.00E-09 | -9.0 | 5.2 ± 1.1 |
| 1.00E-08 | -8.0 | 25.8 ± 3.5 |
| 3.00E-08 | -7.5 | 48.9 ± 4.2 |
| 1.00E-07 | -7.0 | 75.3 ± 5.1 |
| 3.00E-07 | -6.5 | 92.1 ± 3.8 |
| 1.00E-06 | -6.0 | 98.5 ± 1.5 |
Table 2: Pharmacological Parameters of this compound on Guinea Pig Ileum
| Parameter | Value | Reference |
| pA2 (M1 Receptor) | 9.13 | |
| IC50 (vs. Acetylcholine) | ~3 x 10⁻⁸ M | Estimated from representative data |
Mandatory Visualizations
References
- 1. This compound discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanism of action of this compound hydrochloride on rabbit detrusor muscle and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dicyclomine and Atropine in Isolated Rat Colon: A Comparative Potency Analysis
A detailed examination of the antispasmodic potencies of dicyclomine and atropine in isolated rat colon preparations reveals significant differences in their inhibitory effects on acetylcholine-induced muscle contractions. This guide provides a comparative analysis based on experimental data, outlines the methodologies employed, and illustrates the underlying signaling pathways.
Comparative Potency of this compound and Atropine
Experimental data demonstrates that atropine is significantly more potent than this compound in antagonizing acetylcholine-induced contractions in isolated rat colon smooth muscle. The concentration required for atropine to cause half-maximal inhibition of these contractions is substantially lower than that of this compound.
| Drug | Dose for Half-Maximal Inhibition (µg) | Relative Potency |
| This compound | 31.48 ± 22.73 | 1 |
| Atropine | 0.30 ± 0.17 | 103.87 |
Data presented as mean ± standard deviation.
This quantitative analysis indicates that atropine is approximately 103.87 times more potent than this compound as an antispasmodic agent in this experimental model[1]. Both this compound and atropine act as competitive antagonists at muscarinic cholinergic neurons[1]. While effective, atropine is associated with a higher incidence of side effects such as dry mouth, palpitations, and urinary retention, which has led to the preference for this compound in treating intestinal spasms in some clinical scenarios[1][2].
Experimental Protocols
The following methodology was utilized to determine the antispasmodic potency of this compound and atropine on isolated rat colon.
Tissue Preparation:
-
Male rats were fasted for 24 hours with ad libitum access to water.
-
The animals were sacrificed by cervical dislocation.
-
The abdomen was opened, and a section of the colon was dissected out.
-
The isolated colon segment was mounted in an organ bath containing a suitable physiological salt solution, maintained at a constant temperature.
-
The tissue was fixed to a stand, and the tension was adjusted to achieve maximum contractions[1].
Drug Administration and Response Measurement:
-
Freshly prepared solutions of acetylcholine, atropine, and this compound were used for all experiments.
-
A submaximal dose of acetylcholine was added to the organ bath to induce muscle contraction.
-
Increasing concentrations of either atropine or this compound were then added to the biophase.
-
The inhibition of the acetylcholine-induced contraction was recorded until 70-80% inhibition was achieved.
-
The dose of each antagonist that produced half-maximal inhibition of the acetylcholine-induced contraction was determined.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the potency of this compound and atropine.
Caption: Experimental workflow for assessing drug potency.
Muscarinic Signaling Pathway
This compound and atropine exert their effects by blocking muscarinic receptors, which are G-protein coupled receptors. The activation of these receptors by acetylcholine in smooth muscle cells of the colon typically leads to contraction. The following diagram depicts this signaling pathway and the point of inhibition by the antagonists.
Caption: Muscarinic receptor signaling pathway in smooth muscle.
References
A Comparative Analysis of Dicyclomine and Hyoscyamine on Intestinal Motility for Researchers and Drug Development Professionals
An objective guide to the pharmacological effects, mechanisms, and experimental data supporting the use of dicyclomine and hyoscyamine in modulating intestinal smooth muscle function.
This guide provides a detailed comparison of this compound and hyoscyamine, two commonly used antimuscarinic agents for the treatment of intestinal motility disorders such as irritable bowel syndrome (IBS). We will delve into their mechanisms of action, present quantitative experimental data on their potency, and provide detailed protocols for key in vitro and in vivo assays used to evaluate their effects.
Mechanism of Action: A Tale of Two Anticholinergics
Both this compound and hyoscyamine exert their primary effects by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors on intestinal smooth muscle cells.[1][2] By blocking the action of ACh, these drugs inhibit parasympathetic nerve stimulation of the gut, leading to a reduction in smooth muscle tone and motility.[3][4]
This compound exhibits a dual mechanism of action. In addition to its antimuscarinic effects, it possesses a direct musculotropic relaxant effect on smooth muscle.[3] This means it can inhibit muscle spasms induced by agonists other than acetylcholine, such as bradykinin and histamine. This compound shows a higher affinity for M1 muscarinic receptors compared to M2 and M3 subtypes.
Hyoscyamine , the levo-isomer of atropine, is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors with similar affinity. Its action is primarily limited to antagonizing acetylcholine at the muscarinic receptor.
Quantitative Comparison of Potency
The antagonist potency of this compound and hyoscyamine has been quantified in vitro using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Drug | Preparation | pA2 Value (mean ± SEM) | Reference |
| This compound | Goat Ileum | 8.92 ± 0.237 | |
| Guinea Pig Ileum | 9.39 ± 0.12 | ||
| Guinea Pig Ileum (M1 Receptor) | 9.13 | ||
| Hyoscyamine (Hyoscine) | Goat Ileum | 9.09 ± 0.022 | |
| Guinea Pig Ileum | 9.46 ± 0.05 |
Experimental Protocols
In Vitro: Isolated Guinea Pig Ileum Assay
This assay is a classical pharmacological method to determine the potency of antispasmodic drugs.
Objective: To determine the antagonist potency (pA2 value) of this compound and hyoscyamine against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh)
-
This compound hydrochloride
-
Hyoscyamine hydrobromide
-
Organ bath with an isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in cold, oxygenated Tyrode's solution.
-
The ileum is cut into segments of 2-3 cm and the lumen is gently flushed.
-
A segment is mounted in an organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen gas.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1g for 30-60 minutes, with washes every 15 minutes.
-
A cumulative concentration-response curve to acetylcholine is established to determine the EC50 (the concentration that produces 50% of the maximal response).
-
The tissue is then incubated with a known concentration of the antagonist (this compound or hyoscyamine) for a set period.
-
A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
The Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.
In Vivo: Charcoal Meal Transit Assay in Mice
This assay is used to evaluate the in vivo effects of drugs on gastrointestinal transit time.
Objective: To compare the effects of this compound and hyoscyamine on gastrointestinal transit time in mice.
Materials:
-
Mice
-
Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or 0.5% methylcellulose)
-
This compound hydrochloride
-
Hyoscyamine hydrobromide
-
Vehicle (e.g., saline or distilled water)
-
Oral gavage needles
Procedure:
-
Mice are fasted for a standardized period (e.g., 6-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Animals are randomly assigned to treatment groups: vehicle control, this compound, and hyoscyamine.
-
The test compounds or vehicle are administered orally or intraperitoneally at a predetermined time before the charcoal meal.
-
A charcoal meal is administered orally via gavage to each mouse.
-
After a specific time (e.g., 20-30 minutes), the mice are humanely euthanized by cervical dislocation.
-
The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the small intestine is measured.
-
The distance traveled by the charcoal meal from the pylorus is measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
The data from the drug-treated groups are compared to the vehicle control group to determine the inhibitory effect on intestinal transit.
Signaling Pathways and Experimental Workflows
Caption: Muscarinic Receptor Signaling Pathway in Intestinal Smooth Muscle.
Caption: Experimental Workflows for Intestinal Motility Assays.
Conclusion
Both this compound and hyoscyamine are effective inhibitors of intestinal motility through their antimuscarinic properties. The available in vitro data suggests that hyoscyamine may have a slightly higher potency at muscarinic receptors in isolated intestinal preparations. However, this compound's dual mechanism of action, which includes a direct musculotropic effect, may offer a broader spectrum of smooth muscle relaxation.
The choice between these two agents in a research or drug development context will depend on the specific experimental question. For studies focused purely on muscarinic receptor antagonism, hyoscyamine provides a more selective tool. For investigations into broader mechanisms of smooth muscle relaxation, this compound's dual action is a key consideration. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of their effects on gastrointestinal transit under various physiological and pathophysiological conditions.
References
In the landscape of therapeutic agents for functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS), dicyclomine and pinaverium bromide are two prominent antispasmodic agents. While both aim to alleviate symptoms of abdominal pain and cramping by relaxing the smooth muscle of the gastrointestinal tract, their underlying mechanisms of action are fundamentally distinct. This guide provides an in-depth comparison of their pharmacological profiles, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
This compound: A Dual-Action Antimuscarinic Agent
This compound exerts its antispasmodic effect through a dual mechanism.[1][2] Primarily, it functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] Additionally, it has a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation.[1]
This compound demonstrates a notable selectivity for the M1 muscarinic receptor subtype over other subtypes. By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells, it inhibits the signaling cascade that leads to muscle contraction. This anticholinergic action reduces both the tone and motility of the gastrointestinal tract. The direct action on smooth muscle is evidenced by its ability to antagonize spasms induced by agents such as bradykinin and histamine.
The following diagram illustrates the mechanism by which this compound inhibits acetylcholine-induced smooth muscle contraction.
Pinaverium Bromide: A Gastrointestinal-Selective L-Type Calcium Channel Blocker
Pinaverium bromide's mechanism of action is centered on its function as an L-type calcium channel blocker. It selectively targets these channels in the smooth muscle cells of the gastrointestinal tract. The influx of extracellular calcium through L-type calcium channels is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, pinaverium bromide reduces the contractility of intestinal muscles, thereby alleviating spasms and associated pain. Its selectivity for the gut is attributed to its poor absorption and high molecular weight, which limits its systemic effects.
The following diagram depicts how pinaverium bromide prevents smooth muscle contraction by blocking calcium influx.
Comparative Overview of Mechanisms
The distinct primary targets of this compound and pinaverium bromide result in different pathways to achieve the same therapeutic outcome of smooth muscle relaxation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the potency and affinity of this compound and pinaverium bromide.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Tissue Source | Reference |
| Muscarinic M1 | 5.1 nM | Brush-border membrane | |
| Muscarinic M2 | 54.6 nM | Basal plasma membranes |
Table 2: Pinaverium Bromide Inhibitory Concentration (IC50)
| Assay | IC50 | Tissue Source | Reference |
| Inhibition of Cholinergic Responses | 1.0 x 10⁻⁶ M | Canine colonic circular smooth muscle | |
| Inhibition of Spontaneous Contractions | 3.8 x 10⁻⁶ M | Canine colonic circular smooth muscle | |
| Inhibition of Acetylcholine-induced Contraction (Control) | 0.91 x 10⁻⁶ M | Rat colonic circular muscle | |
| Inhibition of Acetylcholine-induced Contraction (Stressed) | 1.66 x 10⁻⁶ M | Rat colonic circular muscle | |
| Inhibition of KCl-induced Contraction (Control) | 3.80 x 10⁻⁷ M | Rat colonic circular muscle | |
| Inhibition of KCl-induced Contraction (Stressed) | 8.13 x 10⁻⁷ M | Rat colonic circular muscle |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity (this compound)
This protocol is a representative method for determining the binding affinity of a compound like this compound to muscarinic receptors.
-
Membrane Preparation:
-
Tissues expressing the muscarinic receptor subtypes of interest (e.g., cerebral cortex for M1, heart for M2) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.
-
Protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Tissue Contractility Assay (Pinaverium Bromide)
This protocol describes a typical method for assessing the effect of pinaverium bromide on smooth muscle contractility.
-
Tissue Preparation:
-
A segment of the colon is excised from a laboratory animal (e.g., rat or dog) and placed in an oxygenated physiological salt solution (e.g., Krebs or Tyrode's solution).
-
Strips of circular smooth muscle are dissected and mounted in organ baths containing the warmed and oxygenated salt solution.
-
One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.
-
-
Experimental Procedure:
-
The muscle strips are allowed to equilibrate under a resting tension until spontaneous contractions are stable.
-
A contractile agent, such as acetylcholine (to stimulate muscarinic receptors) or potassium chloride (to induce depolarization and open voltage-gated calcium channels), is added to the organ bath to elicit a contractile response.
-
After washing out the contractile agent and allowing the muscle to return to baseline, pinaverium bromide is added to the bath at increasing concentrations.
-
The effect of each concentration of pinaverium bromide on the contractile response to the stimulating agent is measured.
-
-
Data Analysis:
-
The inhibitory effect of pinaverium bromide is expressed as a percentage of the maximal contraction induced by the stimulating agent in the absence of the drug.
-
The concentration of pinaverium bromide that produces 50% of the maximal inhibition (IC50) is determined by plotting a concentration-response curve.
-
References
Dicyclomine's Receptor Selectivity: A Comparative Analysis for M1 over M2/M3 Muscarinic Receptors
For Immediate Release
This guide provides a detailed comparison of Dicyclomine's binding affinity for M1, M2, and M3 muscarinic acetylcholine receptors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to objectively evaluate this compound's selectivity profile.
Data Presentation: this compound's Binding Affinity
This compound, an antispasmodic agent, exhibits a notable preference for the M1 muscarinic receptor subtype over the M2 and M3 subtypes. This selectivity is crucial for its therapeutic action while minimizing potential side effects associated with the blockade of M2 and M3 receptors. The binding affinities of this compound for these receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (M2/M1) | Selectivity Ratio (M3/M1) |
| M1 | 5.1[1] | - | - |
| M2 | 54.6[1] | 10.7 | - |
| M3 | Intermediate Affinity* | - | - |
Functional studies have also demonstrated this compound's high affinity for the neuronal M1-receptor (pA2 9.13) and a significantly lower affinity for both prejunctional M2-receptors (pA2 7.61) and postjunctional M2-receptors (pA2 7.21).[3] This functional selectivity further supports the binding affinity data, indicating that this compound preferentially antagonizes M1 receptor-mediated responses.
Experimental Protocols
The determination of this compound's binding affinity for M1, M2, and M3 receptors is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the M1, M2, and M3 muscarinic acetylcholine receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1.
-
Unlabeled this compound hydrochloride.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of atropine.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways of M1, M2, and M3 Receptors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Dicyclomine's Antispasmodic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of Dicyclomine across various animal species. This compound is an antispasmodic agent utilized for the treatment of hypermotility in gastrointestinal conditions, most notably Irritable Bowel Syndrome (IBS).[1] Its primary mechanism of action is through the blockade of acetylcholine activity on cholinergic receptors on the surface of muscle cells.[1] This document collates experimental data to offer an objective comparison of its performance and furnishes detailed methodologies for the key experiments cited.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound in different animal species and tissues. These tables are designed for ease of comparison of this compound's potency and efficacy.
Table 1: Anticholinergic Potency (pA2 Values) of this compound on Muscarinic Receptors
| Species | Tissue | Receptor Subtype | pA2 Value (Mean ± SEM) | Reference |
| Guinea Pig | Ileum (Myenteric Plexus) | M1 (Neuronal) | 9.13 | [2][3] |
| Guinea Pig | Ileum (Myenteric Plexus) | M2 (Prejunctional) | 7.61 | [2] |
| Guinea Pig | Ileum (Myenteric Plexus) | M2 (Postjunctional) | 7.21 | |
| Guinea Pig | Ileum | Muscarinic | 9.39 ± 0.12 | |
| Goat | Ileum | Muscarinic | 8.92 ± 0.24 |
Table 2: Inhibitory Concentrations of this compound on Smooth Muscle Contractions
| Species | Tissue | Agonist | This compound Concentration (M) | Effect | Reference |
| Guinea Pig | Bladder Body | Acetylcholine | 1 x 10⁻⁷ - 1 x 10⁻⁵ | Competitive Inhibition | |
| Guinea Pig | Bladder Base | Acetylcholine | 1 x 10⁻⁶, 1 x 10⁻⁵ | Competitive Inhibition | |
| Rabbit | Bladder Body | Acetylcholine | 5 x 10⁻⁶ - 3 x 10⁻⁵ | Significant Blockade | |
| Rabbit | Bladder Base | Acetylcholine | 1 x 10⁻⁵, 3 x 10⁻⁵ | Significant Blockade | |
| Rabbit | Bladder Body & Base | Barium Chloride | 1 x 10⁻⁵ | Significant Antagonism |
Table 3: Comparative Potency of this compound and Atropine in Rat Colon
| Drug | ID50 (µg) (Mean ± SD) | Potency Ratio (Atropine/Dicyclomine) | Reference |
| This compound | 0.30 ± 0.17 | 103.87 | |
| Atropine | 31.48 ± 22.73 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Isolated Tissue Bath Experiments for Antispasmodic Activity
This protocol is a generalized representation based on methodologies for isolated rat, guinea pig, and rabbit ileum studies.
1. Tissue Preparation:
-
Animals (e.g., Wistar rats, Dunkin-Hartley guinea pigs) are euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum (approximately 2-3 cm) is carefully dissected out.
-
The isolated ileum segment is cleaned of mesenteric attachments and flushed with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) to remove its contents.
2. Organ Bath Setup:
-
The prepared ileum segment is mounted in a 20 ml organ bath containing the chosen physiological salt solution.
-
The solution is maintained at 37°C and continuously aerated with carbogen (95% O₂ and 5% CO₂).
-
One end of the tissue is attached to a fixed hook at the bottom of the bath, and the other end is connected to an isotonic force transducer to record contractions.
-
The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15 minutes.
3. Experimental Procedure:
-
A cumulative concentration-response curve is established for an agonist such as acetylcholine or histamine. The agonist is added to the bath in increasing concentrations, and the resulting contraction is recorded.
-
To assess the antagonistic effect of this compound, the tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 15 minutes) before repeating the cumulative addition of the agonist.
-
The contractile responses are recorded and analyzed to determine parameters such as IC50 or pA2 values.
Physiological Salt Solutions:
-
Tyrode's Solution Composition: 150 mM NaCl, 2.7 mM KCl, 2.00 mM MgCl₂, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, and 5.5 mM glucose.
-
Krebs-Henseleit Solution Composition: (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, and 25 NaHCO₃. The solution is typically gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
In Vivo Gastrointestinal Motility Studies
This protocol is a general representation for assessing intestinal transit in rodents.
1. Animal Preparation:
-
Rats or mice are fasted overnight with free access to water.
2. Drug Administration:
-
Animals are orally administered with either the vehicle (control) or this compound at a predetermined dose.
3. Marker Administration:
-
After a specific time following drug administration (e.g., 30 minutes), a non-absorbable marker, such as a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia), is administered orally.
4. Assessment of Intestinal Transit:
-
After a set period (e.g., 20-30 minutes) following the charcoal meal administration, the animals are euthanized.
-
The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the intestine) x 100.
Visualizations
This compound's Dual Mechanism of Action
This compound exhibits a dual mechanism to relieve smooth muscle spasm: a primary anticholinergic (antimuscarinic) effect and a direct musculotropic effect.
Caption: Dual mechanism of this compound's antispasmodic action.
General Experimental Workflow for Isolated Tissue Assays
The following diagram illustrates a typical workflow for assessing the antispasmodic activity of a compound using an isolated tissue preparation.
References
A Comparative Analysis of Dicyclomine and Modern Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the traditional antispasmodic, Dicyclomine, and a selection of modern antispasmodic agents. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons of performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction
Gastrointestinal (GI) motility disorders, such as Irritable Bowel Syndrome (IBS), are characterized by abdominal pain and discomfort arising from smooth muscle spasms. Antispasmodic agents are a cornerstone of symptomatic management. This compound, an anticholinergic agent, has been a long-standing therapeutic option. However, its use can be limited by systemic side effects. In recent years, a newer generation of antispasmodics with more targeted mechanisms of action has emerged, aiming for improved efficacy and better tolerability. This guide will compare this compound with three such modern antispasmodics: Mebeverine, Otilonium bromide, and Pinaverium bromide.
Mechanism of Action: A Shift from Broad Anticholinergic Effects to Targeted Channel Blockade
The fundamental difference between this compound and the modern antispasmodics lies in their primary mechanisms of action. This compound exerts its effects through non-selective antagonism of muscarinic acetylcholine receptors, while the newer agents primarily target ion channels involved in smooth muscle contraction.
This compound: This agent acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3) on smooth muscle cells.[1][2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound reduces the strength and frequency of smooth muscle contractions.[3] It has a particularly high affinity for the M1 muscarinic receptor subtype.[4][5]
Modern Antispasmodics:
-
Otilonium Bromide: This quaternary ammonium compound exhibits a multi-target mechanism. Its primary action is the blockade of L-type calcium channels in the smooth muscle of the colon, thereby inhibiting calcium influx required for contraction. It also demonstrates an affinity for muscarinic receptors, particularly the M3 subtype, and may interact with tachykinin NK2 receptors. Due to its poor systemic absorption, its action is largely localized to the gut.
-
Pinaverium Bromide: As a selective L-type calcium channel blocker, Pinaverium bromide acts directly on the smooth muscle cells of the gastrointestinal tract. By preventing calcium entry into the cells, it effectively relaxes the gut muscles and alleviates spasms. It is reported to have very weak anticholinergic effects at higher concentrations.
-
Mebeverine: This drug has a dual mechanism of action. It directly blocks voltage-operated sodium channels, which reduces the excitability of smooth muscle cells. Additionally, it inhibits the influx of calcium into these cells. Mebeverine is noted for being largely free of the typical systemic anticholinergic side effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the receptor binding affinities and potency of this compound and the modern antispasmodics.
Table 1: Receptor and Ion Channel Binding Affinity/Potency
| Drug | Target | Parameter | Value | Species/Tissue | Reference |
| This compound | Muscarinic M1 Receptor | Ki | 5.1 nM | Not Specified | |
| Muscarinic M2 Receptor | Ki | 54.6 nM | Not Specified | ||
| Neuronal M1 Receptor | pA2 | 9.13 | Guinea Pig Ileum | ||
| Prejunctional M2 Receptor | pA2 | 7.61 | Guinea Pig Ileum | ||
| Postjunctional M2 Receptor | pA2 | 7.21 | Guinea Pig Ileum | ||
| Otilonium Bromide | L-type Ca2+ Channel | IC50 | 885 nM | Rat Colonic Smooth Muscle Cells | |
| L-type Ca2+ Channel | IC50 | 0.2 µmol/L | Human Sigmoid Colon Smooth Muscle Cells | ||
| Muscarinic M3 Receptor | IC50 | 880 nM | Human Colonic Crypts | ||
| Spontaneous Contractions | IC50 | 49.9 nmol/L | Human Sigmoid Colon | ||
| Stretch-induced Tone | IC50 | 10.7 nmol/L | Human Sigmoid Colon | ||
| Pinaverium Bromide | L-type Ca2+ Channel (ACh-induced contraction) | IC50 | 1.66 x 10-6 mol/L | Rat Colonic Circular Muscle (Stressed) | |
| L-type Ca2+ Channel (ACh-induced contraction) | IC50 | 0.91 x 10-6 mol/L | Rat Colonic Circular Muscle (Control) | ||
| L-type Ca2+ Channel (KCl-induced contraction) | IC50 | 8.13 x 10-7 mol/L | Rat Colonic Circular Muscle (Stressed) | ||
| L-type Ca2+ Channel (KCl-induced contraction) | IC50 | 3.80 x 10-7 mol/L | Rat Colonic Circular Muscle (Control) | ||
| L-type Ca2+ Channel (Cholinergic response) | IC50 | 1.0 x 10-6 M | Canine Colonic Circular Smooth Muscle | ||
| L-type Ca2+ Channel (Spontaneous contraction) | IC50 | 3.8 x 10-6 M | Canine Colonic Circular Smooth Muscle | ||
| CCh-induced contraction | IC50 | 0.73 ± 0.08 nM | Human Colonic Smooth Muscle Cells | ||
| CCK-induced contraction | IC50 | 0.92 ± 0.12 nM | Human Colonic Smooth Muscle Cells | ||
| Mebeverine | Muscarinic Receptors | Activity vs. Atropine | < 0.001 | Not Specified |
Experimental Protocols
Isolated Tissue Contraction Assay (General Protocol)
This experimental setup is commonly used to assess the antispasmodic activity of compounds on smooth muscle.
Objective: To determine the potency of antispasmodic drugs in inhibiting smooth muscle contractions induced by various spasmogens.
Materials:
-
Tissue: A segment of animal intestine, commonly guinea pig ileum or rat colon, is used.
-
Organ Bath: A temperature-controlled chamber filled with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isotonic Transducer: To measure the mechanical responses (contractions) of the tissue.
-
Data Acquisition System: To record and analyze the output from the transducer.
-
Spasmogens: Acetylcholine (ACh), Potassium Chloride (KCl), or other contractile agents.
-
Test Compounds: this compound, Mebeverine, Otilonium bromide, Pinaverium bromide.
Procedure:
-
A segment of the intestine is dissected and mounted in the organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.
-
A submaximal concentration of a spasmogen (e.g., acetylcholine) is added to the bath to induce a stable contraction.
-
Once a stable contraction is achieved, the test compound is added to the bath in a cumulative or non-cumulative manner, and the relaxation of the tissue is recorded.
-
Concentration-response curves are constructed by plotting the percentage of inhibition of the spasmogen-induced contraction against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) is calculated from the concentration-response curve. For competitive antagonists, the pA2 value can be determined using a Schild plot analysis.
Collagen Gel Contraction Assay
This in vitro assay evaluates the contractility of cultured smooth muscle cells embedded in a collagen matrix.
Objective: To assess the direct effect of antispasmodic agents on the contractility of smooth muscle cells.
Materials:
-
Cultured smooth muscle cells (e.g., human bronchial or colonic smooth muscle cells).
-
Collagen solution (e.g., Type I collagen).
-
Cell culture medium.
-
Multi-well culture plates.
-
Contractile agonists (e.g., acetylcholine, histamine).
-
Test compounds.
-
Image analysis software.
Procedure:
-
Smooth muscle cells are harvested and suspended in a neutralized collagen solution.
-
The cell-collagen mixture is dispensed into multi-well plates and allowed to polymerize, forming a gel with embedded cells.
-
The gels are cultured for a period to allow the cells to attach and spread within the matrix.
-
The culture medium is replaced with a serum-free medium before the experiment.
-
To initiate contraction, the gel is detached from the sides of the well, and a contractile agonist is added.
-
The change in the surface area of the collagen gel over time is monitored and quantified using image analysis software.
-
To test the effect of antispasmodics, the compounds are added to the wells before the addition of the contractile agonist, and the inhibition of gel contraction is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and the modern antispasmodics, as well as a typical experimental workflow for assessing antispasmodic activity.
Caption: this compound's anticholinergic mechanism of action.
Caption: Mechanism of action of modern antispasmodics.
Caption: Workflow for isolated tissue contraction assay.
Comparative Clinical Efficacy and Safety Profile
Clinical evidence suggests that while this compound can be effective in improving global symptoms of IBS, its use is often associated with a higher incidence of anticholinergic side effects. Modern antispasmodics, due to their more targeted mechanisms and often localized action within the gut, generally exhibit a more favorable side effect profile.
This compound:
-
Efficacy: A meta-analysis of 26 double-blind trials indicated a significant improvement in pain with this compound bromide.
-
Side Effects: The most common adverse effect is dry mouth. Other anticholinergic effects such as blurred vision, dizziness, and urinary retention can also occur, potentially limiting its use in some patients.
Modern Antispasmodics:
-
Otilonium Bromide: Clinical trials have demonstrated its superiority over placebo in reducing pain and abdominal distension in IBS patients. Its poor systemic absorption contributes to a favorable safety profile.
-
Pinaverium Bromide: Studies have shown that pinaverium bromide is effective in relieving abdominal pain and improving stool consistency in patients with IBS. It is generally well-tolerated with a side effect profile comparable to placebo.
-
Mebeverine: While some studies have shown a decrease in abdominal pain, other placebo-controlled trials have reported only modest or non-significant effects. It is generally well-tolerated with fewer anticholinergic side effects compared to this compound.
Conclusion
The landscape of antispasmodic therapy has evolved from the broad-acting anticholinergic agent, this compound, to more targeted approaches offered by modern antispasmodics. While this compound remains a therapeutic option, its clinical utility can be hampered by its systemic anticholinergic side effects. Modern antispasmodics, such as Otilonium bromide, Pinaverium bromide, and Mebeverine, offer alternative mechanisms of action, primarily through the blockade of calcium and/or sodium channels in the gastrointestinal smooth muscle. This targeted approach, particularly with agents that have limited systemic absorption like Otilonium and Pinaverium, generally translates to a better-tolerated treatment with a reduced burden of side effects. For researchers and drug development professionals, the focus continues to be on developing agents with even greater selectivity for the GI tract and novel mechanisms of action to further improve the therapeutic index for patients with motility disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding profile of Otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dicyclomine Binding Affinity for Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Dicyclomine and other key antimuscarinic agents for the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from various scientific studies to offer a broad perspective for researchers investigating the pharmacology of these compounds. Detailed experimental protocols for replicating binding affinity studies are also provided, alongside visualizations of the associated signaling pathways and experimental workflows.
Comparative Binding Affinity of this compound and Alternatives
This compound, an antimuscarinic agent, is primarily used to treat intestinal hypermotility and spasms associated with irritable bowel syndrome.[1] Its therapeutic effects are mediated through the blockade of muscarinic acetylcholine receptors. The following table summarizes the binding affinities (Ki values in nM) of this compound and several other commonly used antimuscarinic drugs across the five muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 7.6[2] | 36[2] | 25[3] | 20[3] | 40 |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 |
| Pirenzepine | 15 | 400 | 100 | 50 | 200 |
| Trihexyphenidyl | 1.6 | 10 | 5.0 | 2.5 | 13 |
| Oxybutynin | 2.5 | 25 | 3.2 | 10 | 20 |
| Hyoscyamine | 1.0 | 2.5 | 1.6 | 1.3 | 2.0 |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Upon activation by acetylcholine or other agonists, they couple to different G-proteins to initiate intracellular signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. The M2 and M4 subtypes, on the other hand, couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Caption: Gq Protein-Coupled Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi Protein-Coupled Signaling Pathway for M2 and M4 Muscarinic Receptors.
Experimental Protocols for Radioligand Binding Assays
The determination of binding affinity (Ki) is typically performed using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound (the antagonist). A detailed protocol for a competitive radioligand binding assay for muscarinic receptors is outlined below.
1. Membrane Preparation:
-
Tissues (e.g., brain cortex, heart) or cells expressing the muscarinic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh buffer to a final protein concentration of 0.1-1.0 mg/mL.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine ([3H]NMS) for general muscarinic receptor binding, or [3H]pirenzepine for M1-selective binding). The concentration of the radioligand is usually at or below its Kd value for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, potent, unlabeled antagonist (e.g., atropine) to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between binding affinities of some antimuscarinic drugs in the parotid gland and those in the urinary bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicyclomine vs. Direct Smooth Muscle Relaxants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dicyclomine, an anticholinergic agent with musculotropic properties, against direct-acting smooth muscle relaxants. The comparison is supported by experimental data on their mechanisms of action, in vitro potency, and clinical effectiveness, particularly in the context of gastrointestinal smooth muscle spasms.
Executive Summary
This compound exerts its effects through a dual mechanism: competitive antagonism of muscarinic acetylcholine receptors and a direct relaxant effect on smooth muscle. This contrasts with direct smooth muscle relaxants like papaverine and mebeverine, which do not primarily target neurotransmitter receptors but instead act on intracellular signaling pathways or ion channels within the smooth muscle cells.
Available data suggests that this compound is a potent antagonist at muscarinic receptors, particularly the M1 subtype. Direct smooth muscle relaxants, such as papaverine, are effective inhibitors of phosphodiesterases, leading to the accumulation of cyclic nucleotides and subsequent muscle relaxation. Mebeverine, another direct-acting agent, primarily functions by blocking calcium and sodium channels in smooth muscle cells. While direct head-to-head in vitro comparisons of relaxant potency are limited, clinical evidence in conditions like Irritable Bowel Syndrome (IBS) suggests that the anticholinergic approach of this compound may offer more significant pain relief compared to some direct smooth muscle relaxants.
Mechanisms of Action
The fundamental difference between this compound and direct smooth muscle relaxants lies in their primary molecular targets.
This compound: this compound's primary mechanism is the blockade of muscarinic acetylcholine receptors on smooth muscle cells, which prevents acetylcholine-induced contractions. It shows a higher affinity for the M1 muscarinic receptor subtype[1]. Additionally, this compound possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action, although the precise mechanism of this direct effect is less well-characterized.
Direct Smooth Muscle Relaxants:
-
Papaverine: This opium alkaloid directly relaxes smooth muscles by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE10A[2]. This inhibition leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate signaling cascades that promote muscle relaxation[3]. There is also evidence to suggest that papaverine may have direct effects on calcium channels[2].
-
Mebeverine: Mebeverine's spasmolytic effect is achieved through multiple direct actions on the smooth muscle cell, including the blockade of voltage-operated sodium and calcium channels[4]. By inhibiting calcium influx, it directly interferes with the contractile machinery of the muscle cell.
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative direct smooth muscle relaxants.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition Data
| Compound | Target | Assay Type | Value | Species | Tissue/System | Reference |
| This compound | Muscarinic M1 Receptor | Binding Affinity (Ki) | 5.1 nM | - | Brush-border membrane | |
| Muscarinic M2 Receptor | Binding Affinity (Ki) | 54.6 nM | - | Basal plasma membranes | ||
| Muscarinic M1 Receptor | Functional Antagonism (pA2) | 9.13 | Guinea Pig | Myenteric plexus-longitudinal muscle | ||
| Muscarinic M2 Receptor (prejunctional) | Functional Antagonism (pA2) | 7.61 | Guinea Pig | Myenteric plexus-longitudinal muscle | ||
| Muscarinic M2 Receptor (postjunctional) | Functional Antagonism (pA2) | 7.21 | Guinea Pig | Myenteric plexus-longitudinal muscle | ||
| Papaverine | Phosphodiesterase 10A (PDE10A) | Inhibition (IC50) | 17 nM | - | - | |
| Phosphodiesterase 3A (PDE3A) | Inhibition (IC50) | 284 nM | - | - | ||
| Nerve-mediated contraction | Inhibition (IC50) | 3.53 µM | Guinea Pig | Ileum (oral compartment) | ||
| Nerve-mediated contraction | Inhibition (IC50) | 4.76 µM | Guinea Pig | Ileum (anal compartment) | ||
| Mebeverine | - | - | Data not readily available | - | - | - |
Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)
| Drug | Comparator | Primary Outcome | Result | Reference |
| This compound | Placebo | Favorable clinical response | 82% with this compound vs. 55% with placebo (p<0.05) | |
| Drotaverine (Papaverine analog) | Mebeverine | Reduction in pain severity (VAS) at day 3 | Drotaverine: from 6.02 to 4.8; Mebeverine: from 6.72 to 6.62 (p < 0.01) | |
| Mebeverine | Reduction in pain severity (VAS) at 4 weeks | Drotaverine: 70.4% reduction; Mebeverine: 46.1% reduction (p < 0.05) | ||
| Mebeverine | Placebo | Clinical improvement | Pooled RR: 1.13 (95% CI: 0.59-2.16, p=0.7056) | |
| Placebo | Relief of abdominal pain | Pooled RR: 1.33 (95% CI: 0.92-1.93, p=0.129) |
Experimental Protocols
Isolated Guinea Pig Ileum Assay for Spasmolytic Activity
This ex vivo method is a classical pharmacological preparation to assess the contractile and relaxant properties of test compounds on intestinal smooth muscle.
Detailed Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized. A segment of the terminal ileum is excised and placed in a petri dish containing oxygenated Tyrode's solution at room temperature. The lumen is gently flushed to remove its contents, and a 2-3 cm segment is prepared.
-
Organ Bath Setup: The ileal segment is suspended in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions. A resting tension of 1 gram is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Experimental Procedure:
-
For Antagonist Potency (e.g., this compound): A cumulative concentration-response curve to an agonist like acetylcholine is established. The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes). A second concentration-response curve to acetylcholine is then generated in the presence of the antagonist. This process is repeated with increasing concentrations of the antagonist to determine the pA2 value via a Schild plot.
-
For Relaxant Efficacy (e.g., Papaverine): A stable, submaximal contraction is induced using an agonist (e.g., acetylcholine or histamine). Once the contraction plateaus, cumulative concentrations of the relaxant drug (e.g., papaverine) are added to the bath, and the resulting relaxation is recorded.
-
-
Data Analysis: The magnitude of contraction or relaxation is measured. For relaxants, the response is typically expressed as a percentage of the initial agonist-induced contraction. Concentration-response curves are plotted, and the EC50 (concentration causing 50% of the maximal response) or IC50 (concentration causing 50% inhibition) is calculated. For competitive antagonists, a Schild plot is constructed to determine the pA2 value.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1 receptors).
-
Radioligand: A radiolabeled antagonist that binds to the receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Reference Compound: A high-affinity unlabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a microplate, the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound are incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE enzyme.
Objective: To determine the IC50 of papaverine for a specific PDE isoform (e.g., PDE10A).
Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The amount of product formed or substrate remaining is then quantified.
Procedure (Example using a luminescence-based assay):
-
PDE Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound (papaverine).
-
Termination: The reaction is stopped by adding a termination buffer containing a potent, non-selective PDE inhibitor (e.g., IBMX).
-
Detection: A detection solution is added, which contains ATP and a protein kinase that is activated by the remaining cyclic nucleotide. The activated kinase then consumes ATP.
-
Luminescence Reading: A reagent is added that generates a luminescent signal proportional to the amount of ATP remaining. A lower luminescent signal indicates higher PDE activity (more cAMP/cGMP was hydrolyzed, so less kinase was activated and less ATP was consumed).
-
Data Analysis: The luminescent signal is plotted against the log concentration of papaverine. The data is fitted to a dose-response curve to determine the IC50 value.
Discussion and Conclusion
The choice between this compound and a direct smooth muscle relaxant depends on the desired therapeutic outcome and the underlying pathophysiology. This compound's dual action, combining anticholinergic and direct musculotropic effects, makes it a potent agent for conditions characterized by cholinergic hyperreactivity, such as certain forms of IBS. Its higher affinity for M1 over M2 muscarinic receptors may offer a degree of selectivity.
Direct smooth muscle relaxants like papaverine and mebeverine offer an alternative approach by bypassing neurotransmitter receptors and directly targeting the intracellular machinery of the smooth muscle cell. Papaverine's inhibition of PDEs and mebeverine's blockade of ion channels provide effective mechanisms for inducing relaxation.
Clinical data, particularly in the context of IBS, suggests that this compound may be more effective than mebeverine in reducing abdominal pain. This could be attributed to its anticholinergic properties, which may address the visceral hypersensitivity component of IBS in addition to reducing muscle spasms. However, this increased efficacy may come at the cost of more pronounced anticholinergic side effects, such as dry mouth and dizziness.
References
- 1. This compound discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
Safety Operating Guide
Proper Disposal of Dicyclomine: A Guide for Laboratory Professionals
The safe and compliant disposal of dicyclomine is a critical aspect of laboratory and pharmaceutical operations. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure personnel safety. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal and Handling
Before initiating disposal, ensure that appropriate personal protective equipment (PPE) is used, including gloves and safety glasses.[1] In case of a spill, absorb the liquid with an inert material such as clay absorbent, absorbent pads, or paper towels.[1][2] Use plastic tools to collect the spilled material and place it in a designated plastic drum.[1] Subsequently, wipe the working surfaces to dryness and wash them with soap and water.[1]
II. Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound, as with most pharmaceuticals, is to adhere to local, regional, national, and international regulations. This compound should not be emptied into drains or sewers.
Preferred Disposal Method: Pharmaceutical Take-Back Programs
The most environmentally sound and recommended method for disposing of unused or expired medications is through a registered pharmaceutical take-back program. These programs ensure that pharmaceuticals are disposed of in a compliant and safe manner.
-
Locate an Authorized Collection Site: The Drug Enforcement Administration (DEA) website provides resources to find authorized collection sites in your community.
-
Packaging for Take-Back:
-
Keep the this compound in its original container if possible.
-
Remove or scratch out all personal and identifying information from the prescription label to protect privacy.
-
Seal the container securely.
-
Deposit the container at the authorized take-back location.
-
Alternative Disposal Method: On-Site Management and Disposal (in the absence of a take-back program)
If a take-back program is not accessible, the following procedures should be followed for on-site disposal, particularly in a laboratory or research setting.
-
Segregation of Waste:
-
This compound is generally considered a non-hazardous pharmaceutical waste.
-
It should be segregated from hazardous (cytotoxic and cytostatic) waste.
-
Use a designated, clearly labeled, blue-lidded pharmaceutical waste container for non-hazardous medicines like this compound.
-
-
Preparing for Disposal:
-
Do not flush this compound down the toilet or drain.
-
For disposal in the trash, remove the medication from its original container.
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This step makes the drug less attractive to children and pets and prevents diversion.
-
For liquid forms, mix with an absorbent and unappealing material.
-
-
Containment and Final Disposal:
-
Place the mixture in a sealable plastic bag or a container that will not leak to prevent the drug from spilling out.
-
Place the sealed container in the appropriate laboratory waste stream for non-hazardous materials destined for incineration.
-
Incineration is the preferred final disposal method for pharmaceutical waste when recycling is not feasible.
-
III. Quantitative Data
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | 1290 mg/kg |
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in standard safety and disposal literature. The procedures outlined above are based on regulatory guidelines and best practices for pharmaceutical waste management. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
